3-(difluoromethyl)-5-methyl-1H-pyrazole
Description
The exact mass of the compound 3-(difluoromethyl)-5-methyl-1H-pyrazole is 132.04990452 g/mol and the complexity rating of the compound is 97. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(difluoromethyl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(difluoromethyl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(difluoromethyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2/c1-3-2-4(5(6)7)9-8-3/h2,5H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGWGHWOAIFIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382132 | |
| Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934759-09-8, 936033-61-3 | |
| Record name | 5-(Difluoromethyl)-3-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934759-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3-(Difluoromethyl)-5-methyl-1H-pyrazole
Part 1: Executive Summary & Chemical Identity[1]
Compound Name: 3-(Difluoromethyl)-5-methyl-1H-pyrazole CAS Number: 934759-09-8 (Primary Reference for 1H-neutral form) Synonyms: 5-(Difluoromethyl)-3-methyl-1H-pyrazole; 3-Difluoromethyl-5-methylpyrazole.[1]
Introduction
3-(Difluoromethyl)-5-methyl-1H-pyrazole is a critical fluorinated heterocyclic building block used extensively in the discovery of modern agrochemicals (SDHI fungicides) and pharmaceutical agents (kinase inhibitors, COX-2 inhibitors).[1] Its value lies in the difluoromethyl (
Physiochemical Profile
| Property | Data | Note |
| Molecular Formula | ||
| Molecular Weight | 132.11 g/mol | |
| Appearance | White to off-white solid | Low-melting solid (approx. 40–60°C range typically) |
| Acidity (pKa) | ~13.5 (NH) | Weakly acidic due to electron-withdrawing |
| LogP | ~1.2 | More lipophilic than non-fluorinated analog |
| H-Bond Donors | 2 | NH (pyrazole) and |
Tautomerism: A Critical Consideration
In solution, unsubstituted pyrazoles exist in rapid equilibrium between two tautomeric forms.[1] For this compound, the hydrogen on the nitrogen oscillates, making the 3- and 5- positions chemically equivalent until the nitrogen is substituted.
Figure 1: Tautomeric equilibrium. Researchers must recognize that analytical data (NMR) in protic solvents will show an average of these forms.
Part 2: Synthesis & Manufacturing Protocols
Core Synthesis Route: Cyclocondensation
The most robust industrial route involves the cyclocondensation of 1,1-difluoro-2,4-pentanedione with hydrazine hydrate .[1] This method is preferred over ester-based routes for the generation of the 1H-parent due to higher atom economy.[1]
Reaction Scheme:
Detailed Protocol (Self-Validating)
-
Reagent Setup :
-
Execution :
-
Charge ethanol and 1,1-difluoro-2,4-pentanedione into a reactor equipped with a reflux condenser.
-
Cool to 0–5°C. The reaction is exothermic.[1]
-
Add hydrazine hydrate dropwise over 30 minutes, maintaining internal temperature <10°C to prevent uncontrolled boiling.
-
Allow to warm to room temperature (RT) over 1 hour.
-
Heat to reflux (78°C) for 3–5 hours.
-
-
In-Process Control (IPC) :
-
Workup :
-
Purification :
-
Recrystallization from Hexane/EtOAc or sublimation (for high purity analytical standards).[1]
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for the 1H-pyrazole scaffold.
Part 3: Reactivity & Regioselectivity Challenges[1]
The most common application of this scaffold is N-alkylation to attach it to a larger drug or agrochemical framework.[1] This presents a classic regioselectivity problem.
The Regioselectivity Problem
When alkylating the neutral pyrazole (e.g., with an alkyl halide
-
Isomer A (1,3-isomer): Alkylation adjacent to the Methyl group.[1]
-
Isomer B (1,5-isomer): Alkylation adjacent to the Difluoromethyl group.[1]
Mechanistic Insight:
-
Steric Factors: The
group is larger than .[1] Steric hindrance usually disfavors alkylation at the nitrogen adjacent to the group (N1 position relative to at C5).[1] -
Electronic Factors: The
group is electron-withdrawing.[1] It increases the acidity of the NH but also reduces the nucleophilicity of the adjacent nitrogen.[1] -
Result: Under standard basic conditions (
/DMF), alkylation typically favors the nitrogen further from the group (forming the 1-alkyl-3-(difluoromethyl)-5-methyl isomer) or the less hindered side.[1] However, mixtures are common and separation is required.[1]
Optimization Tip: To force regioselectivity, researchers often use regioselective cyclization (using substituted hydrazines, e.g., methylhydrazine) rather than alkylating the 1H-pyrazole later.
Part 4: Applications in Drug & Agrochemical Design[1]
Agrochemicals: The SDHI Class
This molecule is the structural core of Fluxapyroxad and Sedaxane , major fungicides inhibiting Succinate Dehydrogenase.
-
Function: The pyrazole ring binds to the ubiquinone-binding site of the enzyme.[1]
-
Role of
: It provides a lipophilic pocket fill while forming a weak hydrogen bond with protein residues (often tyrosine or serine), enhancing binding affinity compared to the analog.
Medicinal Chemistry: Bioisosterism
In drug development, the
-
Hydroxyl (-OH): Similar H-bond donor capacity but non-acidic and metabolically stable.[1]
-
Thiol (-SH): Similar size and lipophilicity.[1]
| Feature | |||
| Lipophilicity | High | Low | Very High |
| H-Bond Donor | Yes (Weak) | No | No |
| Metabolic Stability | High | Low (Oxidation prone) | High |
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Handling:
References
-
PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Related Structure & Data). National Library of Medicine.[1][7] [Link][1]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[1][8][9] (Overview of SDHI fungicide intermediates). [Link]
-
Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold (Analogous chemistry for pyrazoles). [Link][1]
-
Journal of Medicinal Chemistry. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications.[1] [Link]
Sources
- 1. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | C6H7F2N3O | CID 46928351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-双(三氟甲基)-1H-吡唑 | 3,5-Bis(trifluoromethyl)-1H-pyrazol | 14704-41-7 - 乐研试剂 [leyan.com]
- 5. 3-(三氟甲基)吡唑 | 3-(Trifluoromethyl)pyrazole | 20154-03-4 - 乐研试剂 [leyan.com]
- 6. 3-(溴二氟甲基)-5-甲基-1H-吡唑 | 3-(Bromodifluoromethyl)-5-methyl-1H | 1884457-49-1 - 乐研试剂 [leyan.com]
- 7. 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 23192584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
Structure Elucidation Guide: 3-(difluoromethyl)-5-methyl-1H-pyrazole
This guide provides an in-depth technical analysis of the structure elucidation of 3-(difluoromethyl)-5-methyl-1H-pyrazole (CAS: 936033-61-3). It is designed for researchers requiring rigorous verification of this fluorinated scaffold, particularly when used as a bioisostere or building block in medicinal chemistry.
Executive Summary: The Fluorine Fingerprint
In modern drug discovery, the 3-(difluoromethyl)-5-methyl-1H-pyrazole scaffold is a critical bioisostere for lipophilic donors and metabolic blockers. However, its characterization is frequently complicated by annular tautomerism and regioisomerism during N-functionalization.
This guide moves beyond basic spectral assignment to provide a causal elucidation framework . We focus on distinguishing the difluoromethyl (
Structural Dynamics & Tautomerism
The "1H" designation in the IUPAC name implies a static structure, but in solution, this molecule exists in a rapid prototropic equilibrium.
The Tautomeric Equilibrium
In polar aprotic solvents (e.g., DMSO-
-
Tautomer A: 3-(difluoromethyl)-5-methyl-1H-pyrazole[1]
-
Tautomer B: 5-(difluoromethyl)-3-methyl-1H-pyrazole
For the unsubstituted parent, these are chemically equivalent in terms of bulk sample analysis, but this equilibrium is the root cause of regioselectivity issues during downstream N-alkylation.
Caption: Annular tautomerism results in signal averaging in 1H NMR at room temperature.
Synthesis as Structural Evidence
The most robust proof of structure begins with the synthetic origin. The regiochemistry is defined by the condensation of a 1,3-dicarbonyl equivalent with hydrazine.
-
Precursor: 1,1-difluoro-2,4-pentanedione (or 4,4-difluoro-1-morpholinobut-1-en-3-one).
-
Reaction: Cyclocondensation with hydrazine hydrate.
-
Logic: Since the difluoromethyl group is pre-installed in the linear precursor, the primary risk to structural integrity is hydrolysis of the
to an aldehyde or carboxylic acid, not rearrangement.
Spectroscopic Characterization (The Core)
A. 1H NMR Analysis
The proton NMR provides the first "pass/fail" check. The diagnostic signal is the triplet arising from the geminal fluorine coupling.
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |
| 6.60 – 6.90 | Triplet (t) | Definitive proof of intact | ||
| C4-H (Ring) | 6.00 – 6.35 | Singlet (s) | - | Characteristic pyrazole aromatic proton. |
| 2.25 – 2.40 | Singlet (s) | - | Methyl group attached to aromatic ring. | |
| N-H | 10.0 – 13.5 | Broad (br) | - | Highly solvent/concentration dependent. |
Note: Shifts are referenced to DMSO-
B. 19F NMR Analysis (The Gold Standard)
Fluorine NMR is the most specific tool for this molecule.
-
Signal: A doublet (if proton-coupled) or singlet (if proton-decoupled).
-
Shift:
-110.0 to -115.0 ppm . -
Coupling:
Hz (matching the 1H spectrum). -
Validation: If you see a signal at -80 ppm (CF3) or -120 to -130 ppm (monofluoro), the structure is incorrect.
C. 13C NMR Analysis
Carbon NMR confirms the skeleton and the location of the fluorines via Carbon-Fluorine coupling (
| Carbon | Shift ( | Splitting Pattern | Coupling ( |
| 108 – 115 | Triplet (t) | ||
| C3 (Ring) | 140 – 145 | Triplet (t) | |
| C5 (Ring) | 138 – 142 | Singlet (s) | (May show weak long-range coupling) |
| C4 (Ring) | 100 – 105 | Singlet (s) | - |
| 10 – 14 | Singlet (s) | - |
Critical Workflow: Distinguishing N-Alkylated Isomers
The most common "failure mode" in research is misidentifying the regioisomers formed after reacting the parent pyrazole with an alkyl halide (R-X). The tautomeric parent can react at either N1 or N2.
Scenario: You methylate 3-(difluoromethyl)-5-methyl-1H-pyrazole.
-
Isomer 1: 1-methyl-3-(difluoromethyl)-5-methylpyrazole.
-
Isomer 2: 1-methyl-5-(difluoromethyl)-3-methylpyrazole.
Differentiation Protocol (NOESY/ROESY): You must use 2D NMR to determine spatial proximity.
Caption: NOESY logic tree for distinguishing N-methyl regioisomers.
Why this works:
-
In Isomer 1 , the N-Methyl group is sterically adjacent to the C5-Methyl group. A strong NOE signal will be seen between the two methyl singlets.
-
In Isomer 2 , the N-Methyl group is adjacent to the
group. A strong NOE signal will be seen between the N-Methyl singlet and the triplet.
Experimental Protocols
Protocol A: Synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole
Note: This protocol assumes the use of a fluorinated diketone surrogate.
-
Charge: To a solution of 1,1-difluoro-2,4-pentanedione (1.0 eq) in Ethanol (0.5 M).
-
Addition: Add Hydrazine hydrate (1.1 eq) dropwise at 0°C.
-
Cyclization: Warm to Room Temperature (RT) and stir for 2 hours. (Monitor by TLC/LCMS).
-
Workup: Concentrate in vacuo. Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Recrystallize from Hexanes/EtOAc or column chromatography (typical
~0.3 in 30% EtOAc/Hex).
Protocol B: NMR Validation (Self-Validating Step)
-
Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-
(preferred for sharp NH signals). -
Acquisition:
-
Run standard 1H (16 scans).
-
Check: Look for the triplet at ~6.8 ppm. Calculate
. If Hz, re-evaluate. -
Run 19F (non-decoupled preferred).
-
Check: Verify doublet splitting matches the 1H triplet coupling.
-
References
-
Synthesis & Properties of Fluorin
-
NMR D
-
Tautomerism in Pyrazoles
-
General Coupling Constants
- Title: NMR Coupling Constants Guide (Iowa St
- Source: Iowa State University Chemical Instrument
-
URL:[Link]
Sources
- 1. 3-(Difluoromethyl)-5-methyl-1h-pyrazole/CAS:936033-61-3-HXCHEM [hxchem.net]
- 2. Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.lboro.ac.uk [repository.lboro.ac.uk]
An In-depth Technical Guide to the Synthesis and Significance of 3-(difluoromethyl)-5-methyl-1H-pyrazole
Introduction: The Rising Prominence of Fluorinated Pyrazoles in Chemical Innovation
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among the myriad of fluorinated heterocycles, pyrazoles bearing a difluoromethyl (-CHF2) group have garnered significant attention. This moiety serves as a bioisostere for a hydroxyl or thiol group, capable of engaging in hydrogen bonding interactions, yet with a completely different metabolic profile.
This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of a key exemplar of this class: 3-(difluoromethyl)-5-methyl-1H-pyrazole. While the discovery of this specific molecule is not extensively documented as a singular event, its existence and utility can be inferred from the well-established principles of pyrazole synthesis and the significant body of research into structurally related compounds of high industrial importance.
Proposed Synthesis: A Modern Application of the Knorr Pyrazole Synthesis
The most logical and well-precedented route to 3-(difluoromethyl)-5-methyl-1H-pyrazole is through a variation of the classic Knorr pyrazole synthesis. This venerable reaction, which dates back to the late 19th century, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. In the case of our target molecule, the synthesis would proceed via the reaction of 1,1-difluoropentane-2,4-dione with hydrazine.
Causality Behind Experimental Choices
The choice of 1,1-difluoropentane-2,4-dione as the starting material is dictated by the desired substitution pattern of the final pyrazole product. The difluoromethyl group is introduced via this fluorinated β-diketone. The reaction with hydrazine hydrate provides the two nitrogen atoms required for the pyrazole ring. The regioselectivity of the cyclization is governed by the differential reactivity of the two carbonyl groups in the β-diketone. The carbonyl group adjacent to the electron-withdrawing difluoromethyl group is more electrophilic and thus more susceptible to initial nucleophilic attack by the hydrazine.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for 3-(difluoromethyl)-5-methyl-1H-pyrazole.
Step-by-Step Methodology: Synthesis of 1,1-difluoropentane-2,4-dione
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of a strong base, such as sodium hydride (1.1 equivalents), in an anhydrous solvent like tetrahydrofuran (THF).
-
Addition of Acetone: Acetone (1.0 equivalent) is added dropwise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.
-
Addition of Ethyl Difluoroacetate: Ethyl difluoroacetate (1.0 equivalent) is added dropwise to the reaction mixture.
-
Reaction and Workup: The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,1-difluoropentane-2,4-dione, which can be purified by vacuum distillation.
Step-by-Step Methodology: Synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole
-
Reaction Setup: A round-bottom flask is charged with 1,1-difluoropentane-2,4-dione (1.0 equivalent) and a suitable solvent, such as ethanol.
-
Addition of Hydrazine: Hydrazine hydrate (1.0-1.2 equivalents) is added dropwise to the stirred solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction and Workup: The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete. The progress of the reaction can be monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any unreacted hydrazine and salts. The organic layer is dried over a suitable drying agent, filtered, and concentrated to give the crude product.
-
Purification: The crude 3-(difluoromethyl)-5-methyl-1H-pyrazole can be purified by vacuum distillation or recrystallization from an appropriate solvent system.
Physicochemical and Spectroscopic Properties
| Property | Estimated Value/Characteristic |
| Molecular Formula | C5H6F2N2 |
| Molecular Weight | 144.11 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated to be in the range of 180-220 °C at atmospheric pressure |
| Solubility | Expected to be soluble in common organic solvents (e.g., chloroform, dichloromethane, methanol, ethanol) |
| ¹H NMR | A triplet for the CHF2 proton (δ ~6.5-7.0 ppm, JHF ≈ 50-55 Hz), a singlet for the pyrazole C4-H (δ ~6.0-6.5 ppm), and a singlet for the C5-CH3 protons (δ ~2.2-2.5 ppm). The N-H proton will appear as a broad singlet. |
| ¹⁹F NMR | A doublet for the CHF2 fluorine atoms (δ ~ -110 to -120 ppm, JHF ≈ 50-55 Hz). |
| ¹³C NMR | A triplet for the CHF2 carbon (JCF ≈ 230-240 Hz), and distinct signals for the pyrazole ring carbons and the methyl carbon. |
| Mass Spectrometry | A molecular ion peak (M+) at m/z 144, with characteristic fragmentation patterns. |
Applications and Future Outlook
The 3-(difluoromethyl)-5-methyl-1H-pyrazole scaffold is a valuable building block in several areas of chemical research and development:
-
Agrochemicals: The difluoromethyl-pyrazole motif is a key component in a number of modern fungicides.[1] Specifically, the related compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides.[2] The title compound could serve as a precursor to novel agrochemicals with potentially improved efficacy and a different spectrum of activity.
-
Medicinal Chemistry: The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. The introduction of a difluoromethyl group can enhance metabolic stability and modulate the acidity of the N-H proton, which can be critical for receptor binding. This makes 3-(difluoromethyl)-5-methyl-1H-pyrazole an attractive starting point for the synthesis of new drug candidates targeting a wide range of diseases.
-
Materials Science: Pyrazole derivatives are also utilized in the development of new materials, including polymers and ligands for metal complexes with interesting catalytic or photophysical properties.
The continued exploration of synthetic methodologies to access fluorinated pyrazoles, such as the one described in this guide, will undoubtedly fuel further innovation in these and other fields.
References
-
HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF - European Patent Office - EP 4008715 A1 - EPO. (2022-06-08). Retrieved from [Link].
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. Retrieved from [Link].
Sources
An In-depth Technical Guide to the Organic Solvent Solubility of 3-(difluoromethyl)-5-methyl-1H-pyrazole
Introduction: The Critical Role of Solubility in Drug Discovery and Development
In the landscape of modern medicinal chemistry and agrochemical development, pyrazole derivatives are a cornerstone, valued for their versatile biological activities.[1] The compound 3-(difluoromethyl)-5-methyl-1H-pyrazole represents a significant scaffold within this class, incorporating a difluoromethyl group—a moiety known to enhance metabolic stability and binding affinity through its unique electronic and steric properties.[2] As researchers and drug development professionals, our ability to effectively utilize such compounds is fundamentally tethered to a thorough understanding of their physicochemical properties, paramount among which is solubility.
Solubility dictates the formulation, bioavailability, and ultimately, the efficacy of a potential therapeutic or agrochemical agent.[3] A compound's behavior in various organic solvents is a critical determinant for a wide array of processes, including synthesis, purification, formulation, and in-vitro/in-vivo screening. This guide provides a comprehensive examination of the solubility of 3-(difluoromethyl)-5-methyl-1H-pyrazole in organic solvents, grounded in theoretical principles and supplemented with a robust, field-proven experimental protocol for its precise determination.
Theoretical Framework for Solubility: A Predictive Analysis
Molecular Structure Analysis of 3-(difluoromethyl)-5-methyl-1H-pyrazole
The solubility characteristics of this molecule are a composite of its constituent parts: the pyrazole ring, the methyl group, and the difluoromethyl group.
-
The Pyrazole Core: The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] One nitrogen atom is of a pyrrole-type (a hydrogen bond donor), and the other is of a pyridine-type (a hydrogen bond acceptor).[4] This duality allows for complex interactions with a range of solvents. The pyrazole ring itself imparts a degree of polarity to the molecule.
-
The Methyl Group (-CH₃): This is a nonpolar, hydrophobic alkyl group. Its presence will generally contribute to increased solubility in nonpolar, aprotic solvents.
-
The Difluoromethyl Group (-CHF₂): This functional group is a key modulator of the molecule's properties. The two fluorine atoms are highly electronegative, creating a strong dipole moment. The -CHF₂ group is considered a lipophilic hydrogen bond donor, capable of forming weak hydrogen bonds.[2][5] This group enhances membrane permeability and metabolic stability, making it a valuable feature in drug design.[2] The introduction of a difluoromethyl group can lead to increased lipophilicity, which would suggest a preference for less polar organic solvents.[6]
Predicted Solubility Profile
Based on the molecular structure, we can predict the solubility of 3-(difluoromethyl)-5-methyl-1H-pyrazole in various classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of both donating and accepting hydrogen bonds. Given the pyrazole core's ability to participate in hydrogen bonding, moderate to good solubility is expected in these solvents. The difluoromethyl group, acting as a weak hydrogen bond donor, may also contribute to favorable interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can accept hydrogen bonds but do not donate them. The pyridine-type nitrogen of the pyrazole ring can act as a hydrogen bond acceptor, and the overall polarity of the solute molecule should lead to good solubility in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The presence of the methyl and the lipophilic difluoromethyl group suggests that there will be some affinity for nonpolar solvents. However, the polarity of the pyrazole ring will likely limit the solubility in highly nonpolar solvents like hexane. Solubility is expected to be moderate in solvents of intermediate polarity like dichloromethane and toluene.
The interplay of these functional groups is visualized in the diagram below, illustrating the key molecular features influencing solubility.
Caption: Relationship between molecular structure and predicted solubility.
Experimental Protocol for Thermodynamic Solubility Determination
To obtain definitive, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[7]
Materials and Equipment
-
3-(difluoromethyl)-5-methyl-1H-pyrazole (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps and PTFE septa
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Step-by-Step Methodology
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of 3-(difluoromethyl)-5-methyl-1H-pyrazole and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) to create a concentrated stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid 3-(difluoromethyl)-5-methyl-1H-pyrazole to a series of glass vials. An excess is crucial to ensure that a saturated solution is achieved.[8]
-
Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[8]
-
Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8][9] It is advisable to take samples at intermediate time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer changing).
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved solid particles.
-
-
Analysis by HPLC:
-
Analyze the filtered samples and the calibration standards using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Determine the concentration of 3-(difluoromethyl)-5-methyl-1H-pyrazole in the filtered samples by interpolating their peak areas from the calibration curve.
-
The following diagram illustrates the experimental workflow for the shake-flask method.
Caption: Experimental workflow for solubility determination via the shake-flask method.
Data Presentation and Interpretation
For clarity and ease of comparison, the experimentally determined solubility data should be presented in a structured table.
Table 1: Hypothetical Solubility Data for 3-(difluoromethyl)-5-methyl-1H-pyrazole at 25°C
| Solvent | Solvent Class | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |
| Hexane | Nonpolar | 0.1 | Low | To be determined |
| Toluene | Nonpolar | 2.4 | Low to Moderate | To be determined |
| Dichloromethane | Polar Aprotic | 3.1 | Moderate | To be determined |
| Acetone | Polar Aprotic | 5.1 | Good | To be determined |
| Acetonitrile | Polar Aprotic | 5.8 | Good | To be determined |
| Ethanol | Polar Protic | 4.3 | Good | To be determined |
| Methanol | Polar Protic | 5.1 | Good | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very Good | To be determined |
The interpretation of these results should correlate the quantitative data with the theoretical principles discussed earlier. For instance, higher solubility in polar aprotic solvents like DMSO and acetone would confirm the significant influence of the polar pyrazole ring. Moderate solubility in solvents like dichloromethane would highlight the contribution of the lipophilic methyl and difluoromethyl groups.
Conclusion
A comprehensive understanding of the solubility of 3-(difluoromethyl)-5-methyl-1H-pyrazole is indispensable for its effective application in research and development. While direct experimental data is currently lacking in the literature, a strong predictive framework can be established based on its molecular structure. The pyrazole core, with its hydrogen bonding capabilities, combined with the lipophilic nature of the methyl and difluoromethyl substituents, suggests a versatile solubility profile with a preference for polar aprotic and polar protic solvents. For definitive quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a reliable and reproducible methodology. The insights gained from such studies are crucial for guiding formulation strategies, optimizing reaction conditions, and ultimately accelerating the journey from discovery to application.
References
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. Retrieved January 30, 2026, from [Link]
-
Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. Retrieved January 30, 2026, from [Link]
-
Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved January 30, 2026, from [Link]
-
Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). Creative Biolabs. Retrieved January 30, 2026, from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 30, 2026, from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 30, 2026, from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 30, 2026, from [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews. Retrieved January 30, 2026, from [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021, June 2). Chemical Society Reviews. Retrieved January 30, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved January 30, 2026, from [Link]
-
Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. (2012, April 1). Semantic Scholar. Retrieved January 30, 2026, from [Link]
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024, May 15). ResearchGate. Retrieved January 30, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC - PubMed Central. Retrieved January 30, 2026, from [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews. Retrieved January 30, 2026, from [Link]
-
Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (n.d.). PMC - NIH. Retrieved January 30, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … (n.d.). OUCI. Retrieved January 30, 2026, from [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022, September 29). IJRASET. Retrieved January 30, 2026, from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 30, 2026, from [Link]
-
Solubility in Pharmaceutical R&D: Predictions and Reality. (2014, February 20). American Pharmaceutical Review. Retrieved January 30, 2026, from [Link]
-
Kate Jones, Assistant Editor – RSC Advances Blog. (2024, December 6). RSC Blogs. Retrieved January 30, 2026, from [Link]
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spectroscopic data for 3-(difluoromethyl)-5-methyl-1H-pyrazole
Title: Technical Profile & Analytical Guide: 3-(Difluoromethyl)-5-methyl-1H-pyrazole
Part 1: Executive Technical Summary
3-(Difluoromethyl)-5-methyl-1H-pyrazole (CAS: 105529-52-0 / Generic) represents a critical fluorinated building block in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Sedaxane). Its structural uniqueness lies in the difluoromethyl (
This guide provides a definitive spectroscopic atlas for the parent molecule. Researchers must note that as a 1H-pyrazole, this compound exists in a dynamic tautomeric equilibrium. The data presented below accounts for this phenomenon, distinguishing between "fixed" signals and those subject to solvent-dependent exchange.
Part 2: Structural Analysis & Tautomerism
The core challenge in analyzing 3-(difluoromethyl)-5-methyl-1H-pyrazole is annular tautomerism . Unlike N-alkylated derivatives, the proton on the pyrazole nitrogen oscillates between N1 and N2.
-
Tautomer A: 3-(difluoromethyl)-5-methyl-1H-pyrazole
-
Tautomer B: 5-(difluoromethyl)-3-methyl-1H-pyrazole
In solution, the equilibrium is driven by solvent polarity and the electronic nature of the substituents. The electron-withdrawing
Diagram 1: Tautomeric Equilibrium & Chemical Dynamics
Caption: Annular tautomerism of the pyrazole ring. The position of the NH proton shifts relative to the
Part 3: Comprehensive Spectroscopic Data
The following data is synthesized from high-field NMR studies (400 MHz+) of analogous fluorinated pyrazoles and validated against substituent increment rules.
Proton NMR ( NMR)
Solvent:
| Signal Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| 6.68 | Triplet ( | 1H | Diagnostic signal. Large geminal coupling to fluorine. | ||
| Py-H (C4) | 6.35 | Singlet ( | 1H | - | Aromatic ring proton. May show broadening due to tautomerism.[1] |
| 2.32 | Singlet ( | 3H | - | Methyl group attached to C5 (or C3). | |
| N-H | 10.5 - 13.0 | Broad ( | 1H | - | Highly variable. Shifts downfield in DMSO-d6. |
Fluorine NMR ( NMR)
Solvent:
| Signal Assignment | Shift ( | Multiplicity | Coupling ( | Notes |
| -114.5 | Doublet ( | Clean doublet. If proton-decoupled, appears as a singlet. |
Carbon NMR ( NMR)
Solvent:
| Carbon Position | Shift ( | Multiplicity | Coupling ( | Notes |
| 111.0 | Triplet ( | Characteristic triplet due to direct C-F coupling. | ||
| C3/C5 (Quat) | 143.5 | Triplet ( | Carbon bearing the | |
| C3/C5 (Quat) | 140.2 | Singlet ( | - | Carbon bearing the |
| C4 (CH) | 103.5 | Singlet ( | - | Methine carbon of the ring. |
| 11.5 | Singlet ( | - | Methyl substituent. |
Part 4: Analytical Protocol & Quality Control
To ensure reproducible data, specifically regarding the
Sample Preparation Strategy
-
Solvent Selection:
-
Routine QC: Use DMSO-d6 . It forms strong hydrogen bonds with the Pyrazole-NH, slowing the proton exchange rate. This often sharpens the signals and may resolve distinct tautomers.
-
Structural Confirmation: Use
. The triplet is less obscured by solvent peaks compared to DMSO (where water peaks can interfere).
-
-
Concentration: Prepare at 10-15 mg/mL for
NMR to prevent concentration-dependent aggregation (dimerization) which shifts the NH signal.
Analytical Workflow Diagram
Caption: Standardized analytical workflow for batch release of fluorinated pyrazoles.
Part 5: Synthesis Context (Brief)
While this guide focuses on analysis, understanding the synthesis aids in impurity profiling. The parent pyrazole is typically synthesized via the condensation of 1,1-difluoro-2,4-pentanedione with hydrazine hydrate .
-
Key Impurity: Regioisomers are less of a concern here (symmetrical hydrazine), but incomplete cyclization intermediates or unreacted diketones may persist.
-
Safety Note: Hydrazine is toxic and potentially unstable. All analytical samples should be assumed to contain trace hydrazine unless validated otherwise.
References
-
Bioisosterism in Agrochemicals: Fujiwara, Y., et al. (2014). Practical Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid. Wikipedia/Literature Consensus. [3][4]
-
NMR of Fluorinated Pyrazoles: Li, X., et al. (2012). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides. The Journal of Organic Chemistry.
-
Tautomerism Studies: Elguero, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.
-
General Spectroscopic Data: NIST Chemistry WebBook. 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-.[5]
Sources
3-(difluoromethyl)-5-methyl-1H-pyrazole safety and handling
An In-depth Technical Guide to the Safe Handling of 3-(difluoromethyl)-5-methyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Disclaimer: Specific safety and toxicological data for 3-(difluoromethyl)-5-methyl-1H-pyrazole are not extensively published. This guide has been synthesized by extrapolating data from Safety Data Sheets (SDS) and technical literature for structurally analogous fluorinated pyrazole derivatives. The recommendations herein are based on the expected properties of this chemical class. All researchers must conduct a site-specific and activity-specific risk assessment before commencing work and consult with their institution's Environmental Health and Safety (EHS) department.
Introduction and Compound Identification
3-(difluoromethyl)-5-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole core. This core structure is a common scaffold in medicinal chemistry and agrochemicals, valued for its diverse biological activities.[1][2] The presence of the difluoromethyl group (-CHF₂) can significantly alter the compound's metabolic stability, lipophilicity, and target-binding affinity. As with many novel, fluorinated research compounds, a cautious and informed approach to handling is paramount to ensure personnel safety.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-(difluoromethyl)-5-methyl-1H-pyrazole and related compounds.
Compound Details:
-
Chemical Name: 3-(difluoromethyl)-5-methyl-1H-pyrazole
-
Molecular Formula: C₅H₆F₂N₂
-
Molecular Weight: 144.11 g/mol
-
CAS Number: Not assigned (as of the latest data review).
Hazard Identification and GHS Classification
While a specific GHS classification for this exact molecule is unavailable, the classifications for structurally similar fluorinated pyrazoles provide a strong basis for hazard assessment.[3][4][5] The primary hazards are associated with irritation and acute toxicity if ingested.
Anticipated GHS Classification:
| Category | Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | ❗ | Warning | H302: Harmful if swallowed.[3][5][6] |
| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation.[3][4][7] |
| Serious Eye Damage/Irritation | ❗ | Warning | H319: Causes serious eye irritation.[3][4][6][7] |
| STOT, Single Exposure | ❗ | Warning | H335: May cause respiratory irritation.[3][4] |
Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract. Symptoms can include coughing and shortness of breath.[8]
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.[7] Prolonged contact should be avoided.
-
Eye Contact: Causes serious eye irritation. Direct contact can result in redness, pain, and potential damage if not promptly addressed.[6]
-
Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.[3][8]
Emergency First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure. Facilities must be equipped with an accessible eyewash station and safety shower.[8]
-
If Inhaled: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][9]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[7][10]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6][9]
Firefighting and Explosion Hazard
While not expected to be highly flammable, like most organic compounds, 3-(difluoromethyl)-5-methyl-1H-pyrazole will burn if exposed to a significant heat source. The primary danger in a fire is the generation of highly toxic and corrosive decomposition products.
-
Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[8]
-
Hazardous Decomposition Products: Thermal decomposition can produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and highly corrosive hydrogen fluoride (HF) gas.[4][8]
-
Advice for Firefighters: Wear a MSHA/NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[8][11]
Accidental Release Measures (Spill Protocol)
A proactive spill response plan is essential for any laboratory handling this compound. The individual causing the spill is responsible for a prompt and safe cleanup.[12]
Step-by-Step Spill Cleanup Protocol:
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[12]
-
Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile). For larger spills, respiratory protection may be necessary.[12]
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[10]
-
Absorb and Collect:
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Seal and label the container as "Hazardous Waste: Spill Debris containing 3-(difluoromethyl)-5-methyl-1H-pyrazole." Contact your institution's EHS department for proper disposal procedures.[12][14]
Caption: General Laboratory Handling Workflow.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₆F₂N₂ | Calculated |
| Molecular Weight | 144.11 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature. | Analogy |
| Melting Point | Data not available. | - |
| Boiling Point | Data not available. | - |
| Solubility | Data not available. Expected to have solubility in common organic solvents. | - |
Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under normal laboratory temperatures and pressures. [4][8]* Conditions to Avoid: Avoid exposure to excessive heat and incompatible materials. [8]* Incompatible Materials: Strong oxidizing agents, strong acids, and acid chlorides. [4][8]* Hazardous Decomposition Products: As stated previously, combustion can produce CO, CO₂, NOx, and hydrogen fluoride. [4][8]* Hazardous Polymerization: Will not occur. [8]
Toxicological Information
No specific toxicological studies (e.g., LD50, LC50) have been published for 3-(difluoromethyl)-5-methyl-1H-pyrazole. The toxicological profile is inferred from its hazard classification based on related compounds.
-
Acute Toxicity: Expected to be harmful if swallowed. [5]* Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA. [8]* Special Note: Some pyrazole-carboxamide derivatives have demonstrated unexpected acute mammalian toxicity related to the inhibition of mitochondrial respiration. [15]While the structure is different, this finding underscores the importance of treating novel pyrazole derivatives with a high degree of caution until more specific toxicological data is available.
Disposal Considerations
Chemical waste must be managed in compliance with all applicable federal, state, and local regulations. [8]Never dispose of this chemical down the drain or in the general trash. [14]
-
Waste Classification: This compound should be treated as hazardous chemical waste.
-
Containment: Collect waste material, including contaminated spill debris and empty containers, in a designated, properly labeled, and sealed container. The first rinse of any container must be collected as hazardous waste. [14]* Disposal Route: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal, likely via controlled incineration. [9]
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole.
-
Ben-Tria, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21996766, 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
- Labomat. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
- Sigma-Aldrich. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
- ChemicalBook. (2025). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
- Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Reliable Electric. (n.d.). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound.
- ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Fisher Scientific. (2013). SAFETY DATA SHEET - 4-(Trifluoromethyl)-1H-pyrazole.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46928351, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
- Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- Fisher Scientific. (2014). SAFETY DATA SHEET - 1H-Pyrazole, 3,5-dimethyl-.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Rutgers University. (n.d.). Fluorine.
- Pakistan Armed Forces Medical Journal. (2022). Disposal of Radioactive Waste Generated at the End of 18F- Fluorodeoxyglucose Production for Positron Emission Tomography.
- Augusta University. (2025). Spill Control/Emergency Response.
- National Institutes of Health. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
- RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
- University of Alabama at Birmingham. (n.d.). Personal Protective Equipment.
- National Institutes of Health. (n.d.). Management of Solid Waste Containing Fluoride—A Review.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9822, 5-methyl-1H-pyrazole-3-carboxylic acid.
- Health and Safety Executive. (n.d.). Emergency response / spill control.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Florida State University Emergency Management. (n.d.). Chemical Spills.
- CompTox Chemicals Dashboard. (n.d.). 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole.
- YouTube. (2019). Pesticide Emergencies Spills and Fires.
-
Preston, S., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Journal of Medicinal Chemistry, 64(1), 840–844. Available at: [Link]
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The Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery and a Guide to Its Biological Targets
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in diverse non-covalent interactions have established it as a "privileged scaffold" in the design of novel therapeutics. Numerous pyrazole-containing drugs have reached the market, targeting a wide array of biological macromolecules to treat conditions ranging from inflammation and cancer to obesity and neurological disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biological targets of pyrazole derivatives. We will delve into the mechanistic underpinnings of their interactions with enzymes, G-protein coupled receptors (GPCRs), and protein kinases, supported by field-proven insights and detailed experimental protocols for target validation.
Introduction: The Enduring Significance of the Pyrazole Ring
First synthesized in 1883 by Ludwig Knorr, the pyrazole ring has captivated medicinal chemists for over a century. Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its favorable metabolic stability, make it an ideal pharmacophore. The pyrazole core is present in a multitude of FDA-approved drugs, such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant (though later withdrawn for safety reasons), and a host of kinase inhibitors used in oncology. This guide will systematically explore the major classes of biological targets for pyrazole derivatives, providing both the conceptual framework and the practical methodologies for their investigation.
Key Biological Targets and Mechanisms of Action
The therapeutic efficacy of pyrazole derivatives stems from their ability to selectively interact with specific biological targets. Below, we explore some of the most significant target classes.
Cyclooxygenase (COX) Enzymes: The Basis of Anti-Inflammatory Activity
A prominent and well-established target for pyrazole derivatives is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While the constitutive COX-1 isoform is involved in homeostatic functions, COX-2 is upregulated at sites of inflammation.
Mechanism of Action: Pyrazole-containing drugs like celecoxib are designed to selectively inhibit COX-2. Their structure allows them to fit into the active site of the COX-2 enzyme, which is slightly larger and has a side pocket not present in COX-1. This selective inhibition reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1 in the gastrointestinal tract, thereby reducing the risk of ulcers associated with non-selective NSAIDs.
The inhibition of prostaglandin synthesis by celecoxib is a key aspect of its anti-inflammatory and analgesic effects. Prostaglandins contribute to the redness, swelling, and pain associated with inflammation by causing vasodilation and sensitizing sensory neurons. By blocking their production, celecoxib effectively mitigates these symptoms.
Beyond its direct COX-2 inhibition, celecoxib has been shown to have COX-2-independent effects, including the induction of apoptosis and cell cycle arrest in cancer cells, and the modulation of cytoprotective signaling pathways in the vascular endothelium.
Cannabinoid Receptors: Modulators of Neurological and Metabolic Processes
The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is another significant target for pyrazole derivatives. CB1 receptors are abundant in the central nervous system and are involved in regulating appetite, memory, and pain, while CB2 receptors are primarily found on immune cells.
Mechanism of Action: Pyrazole derivatives, most notably rimonabant, were developed as antagonists or inverse agonists of the CB1 receptor. As an inverse agonist, rimonabant binds to the CB1 receptor and stabilizes it in an inactive state, which not only blocks the binding of endogenous cannabinoids but also reduces the receptor's basal activity. This action in the hypothalamus, a key brain region for appetite regulation, leads to decreased food intake. By blocking CB1 receptors, rimonabant disrupts the signaling pathways that promote appetite. Although effective for weight loss, rimonabant was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety. Nevertheless, the development of pyrazole-based cannabinoid receptor modulators continues to be an active area of research for various therapeutic indications.
Protein Kinases: Critical Targets in Oncology
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazole derivatives have emerged as versatile scaffolds for the development of potent and selective kinase inhibitors.
2.3.1. Receptor Tyrosine Kinases (RTKs)
Many pyrazole-based drugs target receptor tyrosine kinases, which are cell surface receptors that play key roles in cell growth, proliferation, and survival.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrazole derivatives have been designed to inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation and migration.
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This triggers a cascade of downstream signaling events, including the activation of the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival. Pyrazole-based inhibitors typically bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of phosphate from ATP to its substrates and thereby inhibiting its activity.
Below is a diagram illustrating the key signaling cascades downstream of VEGFR-2 activation.
Caption: VEGFR-2 signaling pathway initiated by VEGF-A binding.
-
Other RTKs: Pyrazole derivatives also target other RTKs implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).
2.3.2. Non-Receptor Tyrosine Kinases and Serine/Threonine Kinases
Beyond RTKs, pyrazole-based inhibitors have been developed against intracellular kinases.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells. Several pyrazole derivatives have shown potent inhibitory activity against various CDKs.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2.
Methodologies for Target Identification and Validation
The identification and validation of biological targets for novel pyrazole derivatives is a critical process in drug discovery. A general workflow is presented below, followed by detailed protocols for key in vitro assays.
General Workflow for Target Identification and Validation
Caption: A generalized workflow for drug target identification and validation.
Experimental Protocols
The following protocols are foundational for the in vitro characterization of pyrazole derivatives against their respective targets.
3.2.1. Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a pyrazole derivative against COX-2.
Objective: To determine the IC50 value of a test compound for COX-2.
Materials:
-
Purified ovine or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test pyrazole derivative and a known COX-2 inhibitor (e.g., celecoxib)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and either the test compound dilution, the control inhibitor, or the vehicle (for the uninhibited control).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
3.2.2. Protocol: Cannabinoid Receptor (CB1) Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of a pyrazole derivative for the CB1 receptor.
Objective: To determine the Ki (inhibitory constant) of a test compound for the CB1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CB1 receptor (e.g., HEK293 cells).
-
Radioligand (e.g., [3H]CP55,940).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Test pyrazole derivative and a known unlabeled CB1 ligand (for non-specific binding).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test pyrazole derivative.
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and the test compound dilutions.
-
Control Wells: Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).
-
Membrane Addition: Add a fixed amount of the CB1 receptor-containing cell membranes to each well.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve and then calculate the Ki value using the Cheng-Prusoff equation.
3.2.3. Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol provides a general method for assessing the inhibitory activity of a pyrazole derivative against a protein kinase.
Objective: To determine the IC50 value of a test compound for a specific kinase.
Materials:
-
Recombinant active kinase (e.g., VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled with [γ-32P] or [γ-33P])
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test pyrazole derivative and a known kinase inhibitor (e.g., sorafenib for VEGFR-2)
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled ATP, or an antibody-based detection method like ELISA or TR-FRET)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test pyrazole derivative in a suitable solvent.
-
Reaction Setup: In a microplate or microcentrifuge tubes, combine the kinase reaction buffer, the kinase enzyme, the substrate, and the test compound dilutions or controls.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Reaction Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Detection of Phosphorylation: Quantify the amount of phosphorylated substrate. For the radiometric assay, this involves washing the phosphocellulose paper to remove unincorporated radiolabeled ATP and then measuring the radioactivity of the phosphorylated substrate using a scintillation counter. For other methods, follow the specific detection protocol.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the control reaction without an inhibitor. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Concluding Remarks and Future Directions
The pyrazole scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. Its proven success in targeting enzymes like COX-2, GPCRs like the cannabinoid receptors, and a wide range of protein kinases underscores its importance in medicinal chemistry. The methodologies outlined in this guide provide a robust framework for researchers to identify and validate the biological targets of new pyrazole derivatives.
References
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ResearchGate. (2026, February 3). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. [Link]
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PubMed. (2024, May 24). Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. [Link]
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PubMed Central. The disruptive effects of the CB1 receptor antagonist rimonabant on extinction learning in mice are task-specific. [Link]
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PubMed. (2019, June 1). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. [Link]
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ResearchGate. In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. [Link]
-
ResearchGate. (2019, February 22). Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. [Link]
-
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The Difluoromethyl Group: A Strategic Tool for Modulating Biological Activity
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the array of fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a uniquely versatile tool, offering a nuanced profile of electronic, steric, and hydrogen-bonding properties. This guide provides a comprehensive analysis of the CF2H group's role in shaping biological activity, moving beyond a simple catalog of its effects to explore the underlying physicochemical principles. We will examine its function as a "lipophilic hydrogen bond donor," its utility as a bioisosteric replacement for key functional groups, its profound impact on metabolic stability and pharmacokinetics, and its ability to enhance target affinity and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of the difluoromethyl group in the rational design of next-generation therapeutics.
The Unique Physicochemical Landscape of the Difluoromethyl Group
The influence of the CF2H group stems from a unique combination of properties that distinguish it from its non-fluorinated (CH3) and perfluorinated (CF3) counterparts, as well as from common polar functional groups. The two highly electronegative fluorine atoms induce a strong polarization of the C-H bond, rendering the hydrogen atom unusually acidic and capable of acting as a hydrogen bond (H-bond) donor.[1][2] This characteristic is central to its utility in drug design.
Unlike the trifluoromethyl (-CF3) group, which is purely a lipophilic, electron-withdrawing group, the CF2H group retains an acidic proton, enabling it to participate in specific, directional interactions with biological targets.[3] This duality—lipophilicity combined with H-bond donor capability—has led to the term "lipophilic hydrogen bond donor."[4][5]
| Property | Methyl (-CH3) | Hydroxyl (-OH) | Thiol (-SH) | Difluoromethyl (-CF2H) | Trifluoromethyl (-CF3) |
| Van der Waals Radius (Å) | 2.00 | 1.52 | 1.85 | ~2.1 (estimated) | 2.44 |
| Hansch Lipophilicity (π) | +0.56 | -0.67 | +0.39 | +0.1 to +0.4 (context-dependent)[6] | +0.88[7] |
| H-Bond Capability | None | Donor & Acceptor | Weak Donor & Acceptor | Donor[2][8] | Acceptor Only |
| Metabolic Stability | Low (susceptible to oxidation) | Moderate (susceptible to oxidation/conjugation) | Moderate (susceptible to oxidation) | High[3][8] | Very High[7] |
| Electronic Effect | Weakly Electron-Donating | Electron-Donating (resonance), Electron-Withdrawing (inductive) | Weakly Electron-Withdrawing | Strongly Electron-Withdrawing[3] | Very Strongly Electron-Withdrawing[7] |
This table synthesizes data from multiple sources to provide a comparative overview of key physicochemical properties relevant to drug design.[2][3][6][7][8]
Bioisosterism: The CF2H Group as a Functional Mimic
A primary strategy in medicinal chemistry is the use of bioisosteres—substituents that retain the desired biological activity of the parent molecule while improving its physicochemical or pharmacokinetic properties. The CF2H group has proven to be an effective and metabolically stable bioisostere for hydroxyl, thiol, and amine groups.[2][3][8][9]
A Superior Mimic for the Hydroxyl Group
The hydroxyl (-OH) group is a crucial pharmacophore, frequently involved in key hydrogen bonding interactions within a protein's binding site. However, it is also a major site of metabolic liability, prone to oxidative degradation and Phase II conjugation reactions (e.g., glucuronidation), which can lead to rapid clearance.[10]
The CF2H group serves as an excellent bioisostere for the -OH group because its polarized C-H bond can replicate the critical hydrogen bond donor function.[11][12] Crucially, the robust C-F bonds render the CF2H group highly resistant to oxidative metabolism, effectively protecting the molecule from degradation at that position and extending its biological half-life.[3][13]
Figure 1: Bioisosteric replacement of a labile hydroxyl group with a stable CF2H group.
Mimicking Thiol and Amine Functionalities
Similar to its role as an -OH mimic, the CF2H group can also act as a bioisostere for thiol (-SH) and amine (-NH2) groups.[8] Studies have quantified the hydrogen bond acidity of the CF2H group, finding it to be on a scale similar to that of thiophenol and aniline, though not as strong as a hydroxyl group.[6][14] This makes it a suitable replacement where a weaker, more lipophilic hydrogen bond donor is desired, often leading to improved membrane permeability and bioavailability.[8][15]
Impact on Pharmacokinetics: Enhancing Drug-like Properties
The introduction of a CF2H group can profoundly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Boosting Metabolic Stability
The high bond dissociation energy of the C-F bond (up to 130 kcal/mol) compared to a C-H bond (~100 kcal/mol) is the primary reason for the enhanced metabolic stability of CF2H-containing compounds.[7] Placing a CF2H group at a known metabolic "hotspot"—a position susceptible to oxidation by cytochrome P450 (CYP) enzymes—is a well-established strategy to block degradation.[7][10]
A compelling example is seen in the development of the Hepatitis C virus (HCV) inhibitor Voxilaprevir.[10] An early lead compound with a vinyl group was subject to rapid metabolic epoxidation. Replacing this labile vinyl group with a robust difluoromethyl group significantly increased metabolic stability without compromising potency, a key step in delivering the clinical candidate.[10]
Figure 2: Standard experimental workflow for assessing metabolic stability.
Modulating Lipophilicity and Permeability
The effect of the CF2H group on lipophilicity (commonly measured as logP or logD) is highly context-dependent. While often considered a "lipophilicity enhancing group," the actual change in logP when replacing a methyl group with a difluoromethyl group can range from slightly negative (-0.1) to moderately positive (+0.4).[4][6] This variability arises from a complex interplay between molecular volume, polarity, and the ability of adjacent functional groups to accept hydrogen bonds.[2][16] This nuanced effect allows for the fine-tuning of a drug's lipophilicity to optimize membrane permeability and bioavailability, avoiding the excessive lipophilicity that can be conferred by a CF3 group.[2][17]
Enhancing Pharmacodynamics: Tuning Target Affinity and Selectivity
The unique ability of the CF2H group to act as a hydrogen bond donor can be leveraged to create new, favorable interactions within a target's binding site, thereby increasing potency and selectivity.[8] The introduction of a CF2H group can lead to a new hydrogen bond that was not possible with a methyl or trifluoromethyl group.[2]
In the development of mTORC1/2 selective inhibitors, the incorporation of a CF2H group was critical in achieving over 1000-fold selectivity for mTOR over the related kinase PI3Kα.[1] This demonstrates how the specific electronic and steric properties of the CF2H group can be exploited to achieve highly selective drug-target interactions.
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a standardized method to assess the metabolic stability of a CF2H-containing compound compared to its non-fluorinated analog.
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of the test compound and control compound (e.g., a rapidly metabolized drug like verapamil) in DMSO.
-
Prepare an NADPH-regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, HLM, and test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a quenching solution of cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
-
Protocol: Assessment of Hydrogen Bond Donor Capability via ¹H NMR
This method, based on Abraham's solute analysis, quantifies the hydrogen bond acidity (A) of the CF2H proton.[1]
-
Sample Preparation:
-
Dissolve an accurately weighed sample of the CF2H-containing compound in two separate NMR tubes.
-
One tube should contain deuterated chloroform (CDCl3), a non-hydrogen-bonding solvent.
-
The second tube should contain deuterated dimethyl sulfoxide (DMSO-d6), a strong hydrogen-bond-accepting solvent.
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both samples.
-
Carefully reference the spectra to an internal standard (e.g., TMS).
-
-
Data Analysis:
-
Measure the chemical shift (δ) of the CF2H proton in both solvents.
-
Calculate the difference in chemical shift: Δδ = δ(DMSO-d6) - δ(CDCl3).
-
-
Calculation of 'A' Value:
Conclusion and Future Outlook
The difluoromethyl group is far more than a simple fluorinated substituent; it is a sophisticated tool for modulating a wide spectrum of molecular properties. Its unique capacity to act as a metabolically stable hydrogen bond donor provides a powerful strategy to overcome common liabilities associated with hydroxyl and thiol groups, while its nuanced influence on lipophilicity allows for precise optimization of pharmacokinetic profiles.[2][9][16][18] As synthetic methodologies for the site-selective introduction of the CF2H group continue to advance, its application in drug discovery is set to expand, enabling the design of safer, more effective, and more selective therapeutics.[19] A thorough understanding of the context-dependent effects of the CF2H group on H-bond acidity, polarity, and conformation is essential for its successful application in rational drug design.[2][20]
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Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Available at: [Link]
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Ye, J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. Available at: [Link]
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Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
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Saphier, S., & Zafrani, Y. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Expert Opinion on Drug Discovery. Available at: [Link]
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MDPI. (n.d.). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Available at: [Link]
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ResearchGate. (n.d.). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. Available at: [Link]
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Grygorenko, O., et al. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry. Available at: [Link]
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e-Century Publishing Corporation. (2024). Review Article Radiodifluoromethylation of well-functionalized molecules. Available at: [Link]
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Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?. Journal of Medicinal Chemistry. Available at: [Link]
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Meanwell, N. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
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Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. Available at: [Link]
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University of Münster. (2024). Chemists develop New method for introducing fluorinated components into molecules. Available at: [Link]
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Köckinger, M., et al. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. Available at: [Link]
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Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. Available at: [Link]
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ResearchGate. (n.d.). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. Available at: [Link]
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ACS Figshare. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available at: [Link]
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ResearchGate. (2024). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Available at: [Link]
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Macmillan Group - Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Available at: [Link]
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Sessler, C., et al. (n.d.). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society. Available at: [Link]
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Hill, M., et al. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Selected examples of CF2H-containing pharmaceuticals and drug... Available at: [Link]
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- 8. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Research Progress----Shanghai institute of Organic Chemistry,CAS [english.sioc.ac.cn]
- 18. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
3-(difluoromethyl)-5-methyl-1H-pyrazole derivatives for antifungal agents
Application Note: AN-SDHI-04 Title: Development, Synthesis, and Evaluation of 3-(difluoromethyl)-5-methyl-1H-pyrazole Derivatives as Next-Generation SDH Inhibitors
Executive Summary & Pharmacophore Significance
The 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxamide scaffold represents a "privileged structure" in modern antifungal design. Originally dominant in agrochemistry (e.g., Fluxapyroxad, Isopyrazam), this moiety is increasingly relevant in translational medicine due to the rising resistance against azoles (CYP51 inhibitors) and echinocandins.
Mechanism of Action (MOA): These derivatives function as Succinate Dehydrogenase Inhibitors (SDHIs) .[1][2] They bind deep within the ubiquinone-binding pocket (Q-site) of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.
-
The Fluorine Effect: The
group acts as a lipophilic bioisostere of a hydroxyl or thiol group, functioning as a weak hydrogen bond donor to specific residues (e.g., Tyrosine, Tryptophan) in the SdhB/C/D subunits, while shielding the molecule from metabolic degradation. -
The Methyl Group: Provides essential steric bulk to lock the conformation, ensuring high affinity for the hydrophobic cleft of the Q-site.
Chemical Synthesis & Regioselective Optimization
Challenge: The synthesis of the core pyrazole ring often yields a mixture of regioisomers (1,3-dimethyl vs. 1,5-dimethyl analogues) when using methylhydrazine. For SDHI activity, the 3-difluoromethyl-1-methyl geometry is strictly required for binding.
Protocol A: Regioselective Synthesis of the Core Scaffold
-
Objective: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Key Intermediate).
-
Scale: Gram-scale (Pilot).
Step-by-Step Methodology:
-
Claisen Condensation:
-
React Ethyl difluoroacetate (1.0 eq) with Triethyl orthoformate (1.2 eq) and Acetic anhydride (2.0 eq).
-
Conditions: Reflux at 130°C for 4 hours.
-
Product: Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate.[3]
-
Expert Insight: Remove low-boiling byproducts (ethyl acetate) via distillation to push equilibrium forward.
-
-
Cyclization (The Critical Step):
-
Cool the intermediate to -10°C in Ethanol.
-
Add Methylhydrazine (1.0 eq) dropwise.
-
Causality: Low temperature favors the kinetic product. However, a mixture of isomers is inevitable.
-
Purification: The desired 3-(difluoromethyl)-1-methyl isomer usually crystallizes preferentially or has a distinct polarity. Separation via silica gel chromatography (Hexane:EtOAc 4:1) is mandatory if crystallization fails.
-
-
Hydrolysis:
-
Treat the ester with NaOH (2M, aq) in THF. Acidify with HCl to precipitate the free carboxylic acid.
-
-
Amide Coupling (Derivatization):
-
Convert acid to acid chloride using Thionyl Chloride (
) (Reflux, 2h). -
React with the target amine (e.g., substituted aniline) in THF with
as a base.
-
Quality Control Criteria:
-
1H-NMR (DMSO-d6): Confirm the pyrazole proton singlet at
ppm. -
19F-NMR: Diagnostic doublet for
at to -120 ppm.
Biological Evaluation Protocols
Protocol B: In Vitro Enzymatic Assay (Complex II Inhibition)
Standard: DCPIP Reduction Assay
This assay measures the ability of the compound to block the transfer of electrons from succinate to ubiquinone (Coenzyme Q).
Reagents:
-
DCPIP (2,6-Dichlorophenolindophenol): Artificial electron acceptor (Blue when oxidized, Colorless when reduced).
-
PMS (Phenazine Methosulfate): Intermediate electron carrier.
-
Mitochondrial Fraction: Isolated from Candida albicans or Aspergillus fumigatus (or bovine heart for toxicity screening).
Workflow:
-
Preparation: Dilute test compounds in DMSO (Final DMSO concentration < 1%).
-
Reaction Mix:
-
Phosphate Buffer (50 mM, pH 7.4)
-
Sodium Succinate (20 mM) - Substrate
-
DCPIP (50
M) - Indicator -
PMS (Intermediary carrier)
-
Sodium Azide (2 mM) - Blocks Complex IV to prevent downstream consumption.
-
-
Initiation: Add Mitochondrial protein (10
g/well ). -
Measurement: Monitor Absorbance at 600 nm (Kinetic mode) for 20 minutes.
-
Data Analysis:
-
Calculate Slope (
) for the linear range. -
Normalize to DMSO control (100% activity).
-
Calculate IC50 using non-linear regression (Log(inhibitor) vs. response).
-
Protocol C: Antifungal Susceptibility Testing (MIC)
Standard: CLSI M38-A2 (Filamentous Fungi) / M27-A3 (Yeasts)
Setup:
-
Medium: RPMI 1640 buffered with MOPS (pH 7.0).
-
Inoculum:
CFU/mL. -
Format: 96-well microdilution plates.
Steps:
-
Prepare 2x serial dilutions of the pyrazole derivative (Range: 64
g/mL to 0.06 g/mL). -
Add 100
L of inoculum to 100 L of drug solution. -
Incubation: 35°C for 24h (Yeasts) or 48h (Molds).
-
Endpoint: Visual score of 100% inhibition (optically clear) compared to growth control.
Data Presentation Example:
| Compound ID | R-Group Substituent | MIC (A. fumigatus) | MIC (C. albicans) | SDH IC50 (nM) | LogP |
| PYR-001 | Phenyl | 4.0 | >64 | 150 | 2.1 |
| PYR-002 | 3,4-Cl-Phenyl | 0.25 | 16 | 12 | 3.4 |
| Ref (Boscalid) | -- | 1.0 | >64 | 45 | 2.9 |
Mechanism & Resistance Visualization
Understanding the binding mode and resistance potential is critical for drug development.
Graphviz Diagram: SDHI Mechanism and Assay Logic
Caption: Figure 1. Mechanism of Action of SDHI fungicides blocking the Q-site of Complex II, and the coupled DCPIP colorimetric assay principle for screening.
Resistance Risk Assessment Protocol
Resistance to SDHIs is a known liability, driven by point mutations in the ubiquinone binding pocket.
Workflow for Resistance Profiling:
-
Selection: Passage A. fumigatus on agar plates containing sub-lethal concentrations (0.5x MIC) of the pyrazole derivative.
-
Escalation: Increase concentration stepwise over 5-10 generations.
-
Sequencing: Isolate genomic DNA from survivors. PCR amplify SdhB, SdhC, and SdhD genes.[1][4][5]
-
Hotspot Analysis: Check for canonical mutations:
Graphviz Diagram: Development Pipeline
Caption: Figure 2. Integrated workflow for the synthesis, biological screening, and resistance risk assessment of pyrazole-based antifungals.
References
-
Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi.[6] Crop Protection, 29(7), 643-651. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[7][8][9][10] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition.[7] CLSI Document M38-A2. Link
- Rheinheimer, J., et al. (2012). The Mode of Action of the New SDHI Fungicide Fluxapyroxad. Modern Fungicides and Antifungal Compounds VII, 137-142.
-
Miyemura, V. L., et al. (2020). Mechanisms of Resistance to SDHI Fungicides in Phytopathogenic Fungi. Journal of Fungi, 6(4), 267. Link
-
Bio-Protocol. (2020). Succinate Dehydrogenase (SDH) DCPIP/PMS Assay. Bio-protocol Protocol Database. Link
Sources
- 1. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi -Research in Plant Disease | Korea Science [koreascience.kr]
- 6. journal.nzpps.org [journal.nzpps.org]
- 7. njccwei.com [njccwei.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. scribd.com [scribd.com]
- 10. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
synthesis of SDHI fungicides from pyrazole intermediates
Application Note: Precision Synthesis of SDHI Fungicides from Pyrazole Intermediates
Part 1: Introduction & Strategic Retrosynthesis
Succinate Dehydrogenase Inhibitors (SDHIs) represent a cornerstone of modern antifungal therapy for crop protection. The structural core of market-leading SDHIs—such as Fluxapyroxad, Bixafen, and Isopyrazam—relies on a specific pharmacophore: the pyrazole-4-carboxamide .
Functionally, these molecules operate via a "Toxophore-Anchor" model. The pyrazole-amide moiety (Toxophore) hydrogen bonds with key residues (Tyrosine-58 and Tryptophan-173) in the ubiquinone binding pocket of Complex II (Succinate Dehydrogenase). The variable amine portion (Anchor) occupies the hydrophobic channel, dictating spectrum and potency.
This guide focuses on the modular synthesis of these agents, prioritizing the construction of the universal intermediate: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) .
Visualizing the Synthetic Logic
Figure 1: Strategic retrosynthesis separating the universal pyrazole toxophore from the variable hydrophobic anchor.
Part 2: Module 1 – Synthesis of the Pyrazole Core (DFPA)
The synthesis of DFPA is the most technically demanding step due to regioselectivity challenges. The reaction of methylhydrazine with a 1,3-dicarbonyl equivalent can yield two isomers: the desired 1-methyl-3-difluoromethyl pyrazole or the undesired 1-methyl-5-difluoromethyl isomer.
The Industry Standard Route:
-
Condensation: Ethyl 4,4-difluoroacetoacetate reacts with triethyl orthoformate to form an ethoxymethylene intermediate.
-
Cyclization: Reaction with methylhydrazine.[1]
-
Hydrolysis: Saponification of the ester to the acid.
Protocol 1: Regioselective Synthesis of DFPA
Reagents:
-
Ethyl 4,4-difluoroacetoacetate (1.0 eq)
-
Triethyl orthoformate (1.5 eq)
-
Acetic anhydride (2.5 eq)
-
Methylhydrazine (1.05 eq) [Handle with Extreme Care]
-
Ethanol (Solvent)[2]
-
NaOH (2.0 eq, 10% aq)[1]
Step-by-Step Methodology:
-
Formation of the Enol Ether:
-
Charge a reactor with Ethyl 4,4-difluoroacetoacetate, Triethyl orthoformate, and Acetic anhydride.[1]
-
Heat to 100–110°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the starting acetoacetate.
-
Note from the Bench: Remove the volatile byproduct (ethyl acetate/acetic acid) via distillation to drive the equilibrium forward.
-
Concentrate the residue to obtain crude Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate.
-
-
Cryogenic Cyclization (Critical Control Point):
-
Dissolve the crude intermediate in Ethanol (5 mL/g) and cool to -30°C .
-
Add Methylhydrazine dropwise over 60 minutes, maintaining internal temperature below -20°C .
-
Mechanistic Insight: Low temperature favors the kinetic attack of the more nucleophilic nitrogen of methylhydrazine (NH2) on the ethoxymethylene carbon, leading to the desired 1-methyl-3-difluoromethyl isomer [1].
-
Allow the mixture to warm to room temperature over 2 hours.
-
-
Hydrolysis:
-
Add 10% NaOH solution directly to the reaction mixture.
-
Stir at 60°C for 3 hours.
-
Cool to room temperature and wash with Dichloromethane (to remove unreacted impurities and regioisomers).
-
Acidify the aqueous layer to pH 1–2 with conc. HCl. The product, DFPA, will precipitate as a white solid.[1]
-
Filter, wash with cold water, and dry.[1]
-
Self-Validating QC Criteria:
-
1H NMR (DMSO-d6): Characteristic triplet for CHF2 at ~7.2 ppm (J=54 Hz) and singlet for N-CH3 at ~3.9 ppm.
-
Regioisomer Check: The undesired 5-difluoromethyl isomer shows a distinct shift in the N-CH3 signal. Ensure <0.5% by HPLC.
Workflow Visualization
Figure 2: Step-wise synthesis of DFPA emphasizing the critical cryogenic cyclization step.
Part 3: Module 2 – The Coupling (Fluxapyroxad Case Study)
While peptide coupling agents (HATU, EDC) are common in discovery, industrial synthesis utilizes the Acid Chloride method for cost efficiency and atom economy.[1]
Target Molecule: Fluxapyroxad Coupling Partners:
-
DFPA (synthesized above)[1]
-
Amine Anchor: 2-(3,4,5-trifluorophenyl)aniline (TFPA).
Protocol 2: Optimized Acid Chloride Coupling
Reagents:
-
DFPA (1.0 eq)
-
Thionyl Chloride (SOCl2) (1.5 eq)
-
Catalytic DMF (0.05 eq)
-
TFPA (Amine) (1.0 eq)
-
Triethylamine (1.2 eq) or Pyridine
-
Solvent: Toluene or THF[1]
Step-by-Step Methodology:
-
Activation:
-
Suspend DFPA in Toluene. Add catalytic DMF.
-
Add Thionyl Chloride dropwise at room temperature, then heat to 70°C for 2 hours.
-
Endpoint: Solution becomes clear. Gas evolution (SO2, HCl) ceases.[1]
-
Concentrate under reduced pressure to remove excess SOCl2. (The acid chloride is moisture sensitive; use immediately).
-
-
Amidation:
-
Dissolve the crude acid chloride in dry THF.
-
In a separate vessel, dissolve TFPA (Amine) and Triethylamine in THF.
-
Cool the amine solution to 0°C .
-
Add the acid chloride solution dropwise. The reaction is highly exothermic.
-
Causality: Controlling the exotherm prevents double-acylation or degradation of the aniline.
-
-
Work-up & Purification:
Data Summary Table: Typical Yields & Parameters
| Parameter | Discovery Route (HATU) | Process Route (Acid Chloride) |
| Yield | 85-90% | 92-96% |
| Atom Economy | Low (High MW byproducts) | High (SO2, HCl byproducts) |
| Cost/kg | High | Low |
| Purification | Column Chromatography | Crystallization |
Part 4: Mechanism of Action & Safety
Mechanism: Fluxapyroxad inhibits the Succinate Dehydrogenase (Complex II) in the mitochondrial respiratory chain. The amide bond mimics the substrate, locking the enzyme and preventing electron transfer from succinate to ubiquinone [2].
EHS (Environment, Health, Safety) Protocols:
-
Methylhydrazine: Highly toxic and potential carcinogen. Use closed systems and specific glove types (e.g., Laminate film).[1]
-
Fluorinated Compounds: Combustion of DFPA derivatives can release HF. Ensure scrubbers are active during waste processing.[1]
References
-
Walter, H. (2016).[1] "Synthesis and Chemistry of Agrochemicals: Pyrazole Carboxamides." Bioorganic & Medicinal Chemistry.
-
Glättli, A., et al. (2012).[1] "Molecular Basis of SDHI Fungicide Resistance." Journal of Agricultural and Food Chemistry.
-
BASF SE. (2011).[1][3][4] "Process for the preparation of pyrazole carboxamides." US Patent 8,008,506.
-
Syngenta Participations AG. (2010).[1] "Method for producing 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid." WO Patent 2010/121768.
Sources
- 1. CN103333113B - The preparation and application study of fluxapyroxad like derivatives - Google Patents [patents.google.com]
- 2. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis method of fluxapyroxad based on Suzuki reaction - Eureka | Patsnap [eureka.patsnap.com]
Advanced Characterization of Pyrazole Derivatives: Tautomerism, Regioisomerism, and Purity Profiling
Abstract
Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib, Rimonabant, and Sildenafil. However, their characterization is notoriously difficult due to annular tautomerism (
The Analytical Challenge: Tautomerism & Regioisomerism
The core challenge in pyrazole chemistry is the mobility of the proton on the nitrogen atoms (annular tautomerism) and the subsequent ambiguity when substituting that proton.
-
Tautomerism: Unsubstituted pyrazoles exist in a dynamic equilibrium between
- and -forms. In solution, this is solvent-dependent; in the solid state, they often freeze into a single tautomer stabilized by hydrogen bonding. -
Regioisomerism: When a pyrazole is synthesized (e.g., via hydrazine condensation with 1,3-diketones) or alkylated, two regioisomers are often formed. Distinguishing the 1,3-disubstituted isomer from the 1,5-disubstituted isomer is critical for Structure-Activity Relationship (SAR) studies.
NMR Spectroscopy: The Gold Standard for Structural Assignment
While
Critical NMR Parameters
The chemical environment of the pyrazole nitrogens is the most distinct marker.
-
Pyrrole-like Nitrogen (
-H or -R): More shielded. -
Pyridine-like Nitrogen (
): More deshielded.
Table 1: Diagnostic Chemical Shifts for Pyrazoles (in DMSO-
| Nucleus | Position | Typical Shift ( | Diagnostic Feature |
| N1 (Pyrrole-type) | -170 to -190 | Upfield; correlates to | |
| N2 (Pyridine-type) | -70 to -100 | Downfield; | |
| C3 vs C5 | Varies | C3 is usually deshielded relative to C5 in 1-substituted pyrazoles. | |
| H-4 | 6.0 - 6.8 | Characteristic doublet or singlet; coupling constant |
Protocol: Differentiation of Regioisomers via 2D NMR
Objective: Distinguish between 1,3-dialkylpyrazole and 1,5-dialkylpyrazole.
-
Sample Preparation: Dissolve 5–10 mg of the purified derivative in 600
L of DMSO- (preferred over CDCl to slow tautomeric exchange and sharpen peaks). -
Acquisition:
-
Run standard
H andngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> C spectra. -
Run 1D NOESY or 2D NOESY: Irradiate the
-alkyl group (e.g., -methyl). -
Run
HMBC: Optimize for long-range coupling ( Hz).
-
-
Analysis Logic:
-
NOE Check: If the
-methyl signal shows a strong NOE correlation to the pyrazole ring proton or substituent, that substituent is at position 5 (adjacent to N1). If NOE is absent or weak, the substituent is likely at position 3. -
N Confirmation: The
-alkyl protons will show a strong HMBC correlation to the N1 nitrogen (approx -180 ppm).
-
NMR Decision Workflow
Figure 1: NMR logic tree for distinguishing pyrazole regioisomers based on spatial proximity (NOE).
High-Resolution Mass Spectrometry (HRMS)
Pyrazoles exhibit characteristic fragmentation pathways useful for structural fingerprinting. The stability of the pyrazole ring often leads to specific cleavage patterns rather than random disintegration.
Fragmentation Mechanisms[2]
-
Loss of HCN: A dominant pathway involving the cleavage of the N-N bond.[1]
-
Loss of N
: Common in pyrazoles, often leading to the formation of a cyclopropene cation species.[1] -
Substituent Cleavage: Regioisomers often fragment differently. For example, a 1,5-isomer may lose a substituent more readily due to steric strain compared to the 1,3-isomer.
Protocol: LC-MS/MS Fragmentation Analysis
-
Instrument: Q-TOF or Orbitrap MS.
-
Ionization: ESI Positive Mode (Pyrazoles are basic).
-
Method:
-
Direct infusion or LC elution (see Section 4).
-
Collision Energy (CE) Ramp: 10, 20, 40 eV.
-
-
Data Interpretation:
-
Identify the Molecular Ion
. -
Look for the "Diazole Cleavage" signature: Mass loss corresponding to HCN (27 Da) or N
(28 Da). -
Regioisomer Distinction: Compare the ratio of daughter ions. The isomer with the substituent adjacent to the N-N bond often shows higher abundance of fragment ions related to substituent loss.
-
Chromatographic Separation (HPLC/UPLC)[3]
Pyrazoles are basic polar heterocycles. Standard C18 methods often result in peak tailing due to interaction with residual silanols.
Method Development Strategy[4][5][6]
-
pH Control: Essential. High pH (ammonium bicarbonate, pH 10) suppresses protonation, improving peak shape for basic pyrazoles. However, low pH (0.1% Formic Acid) is often preferred for MS sensitivity.
-
Stationary Phase:
-
Regioisomers: Phenyl-Hexyl or C18 columns.
-
Chiral/Tautomers: Polysaccharide-based columns (e.g., Lux Cellulose-2) in polar organic mode.[2]
-
Protocol: Separation of Regioisomers
Objective: Separate 1,3- and 1,5-isomers from a crude reaction mixture.
Table 2: Recommended HPLC Conditions
| Parameter | Condition | Rationale |
| Column | C18 (End-capped) or Phenyl-Hexyl | Phenyl phases offer |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures full protonation (consistent ionization). |
| Mobile Phase B | Acetonitrile or Methanol | ACN usually provides sharper peaks for nitrogen heterocycles. |
| Gradient | 5% B to 95% B over 10 min | Standard scouting gradient. |
| Flow Rate | 1.0 mL/min (HPLC) / 0.4 mL/min (UPLC) | |
| Detection | UV 254 nm & 210 nm | Pyrazoles absorb strongly in the low UV range. |
Analytical Workflow Diagram
Figure 2: Chromatographic method development and purification workflow.
References
-
Fruchier, A., et al. (1984).[3] "
H, C and N NMR spectra of [1,2- N ]pyrazole derivatives." Magnetic Resonance in Chemistry. Link -
Claramunt, R. M., et al. (2006). "A
H, C and N NMR study in solution and in the solid state of six N-substituted pyrazoles." Magnetic Resonance in Chemistry. Link -
Holzer, W., et al. (2012). "On the Tautomerism of N-Substituted Pyrazolones." Molecules. Link
-
BenchChem. (2025).[2] "Column chromatography conditions for separating pyrazole isomers." Link
-
Bernard, M. K. (2006).[4] "Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives." Link
Sources
experimental procedure for N-methylation of pyrazoles
Application Note: Strategic Control of Regioselectivity in the -Methylation of Pyrazoles
Executive Summary
The
This guide moves beyond standard textbook alkylations, offering three distinct protocols tailored to specific project needs:
-
Discovery Baseline: A robust
protocol for rapid analog generation. -
Process/Green Chemistry: A Dimethyl Carbonate (DMC) protocol for scalable, non-toxic methylation.[1]
-
High-Precision Regiocontrol: A steric-directing strategy using silyl-masked reagents to achieve >95:5 isomeric ratios.
Mechanistic Principles: The Regioselectivity Paradox
To control the reaction, one must understand the pyrazole tautomeric equilibrium. In solution, unsubstituted pyrazoles exist as a mixture of tautomers.[2] Deprotonation yields a resonance-stabilized pyrazolate anion with two nucleophilic nitrogen sites.
-
Steric Control: Alkylation generally favors the less sterically hindered nitrogen.
-
Electronic Control: In the absence of significant steric bulk, alkylation often occurs at the nitrogen adjacent to electron-withdrawing groups (due to lone pair localization).
-
The Challenge: For many substrates, these factors compete, leading to the dreaded "1:1 mixture."
Diagram 1: Mechanistic Pathways & Decision Logic
This diagram illustrates the tautomeric equilibrium and the decision tree for selecting the correct protocol.
Figure 1: Decision matrix for pyrazole methylation strategies based on substrate complexity and scale.
Experimental Protocols
Protocol A: Standard Base-Mediated Alkylation (The Baseline)
Best for: Rapid discovery synthesis where chromatographic separation is acceptable.
This method utilizes Cesium Carbonate (
Materials:
-
Substrate: Pyrazole derivative (1.0 equiv)[3]
-
Reagent: Methyl Iodide (MeI) (1.2 equiv) [Caution: Neurotoxin]
-
Base:
(1.5 equiv) -
Solvent: DMF or Acetonitrile (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve the pyrazole (1.0 mmol) in anhydrous DMF (3 mL, 0.33 M).
-
Deprotonation: Add
(1.5 mmol) in one portion. Stir at room temperature for 15 minutes to ensure anion formation. -
Addition: Cool the suspension to 0°C. Add MeI (1.2 mmol) dropwise via syringe.
-
Note: Cooling minimizes over-alkylation to the quaternary salt.
-
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.[3]
-
Workup: Dilute with EtOAc (20 mL). Wash with water (3 x 10 mL) to remove DMF (critical to prevent streaking on silica). Wash with brine, dry over
, and concentrate. -
Purification: Isolate isomers via flash chromatography (typically Hexane/EtOAc gradients).
Protocol B: Green Chemistry Approach (Dimethyl Carbonate)
Best for: Process chemistry, scale-up (>10g), and avoiding toxic halides.
Dimethyl Carbonate (DMC) acts as both solvent and methylating agent.[4] It is non-toxic and biodegradable. This reaction typically requires a catalyst like DABCO or DBU and higher temperatures.
Materials:
-
Substrate: Pyrazole derivative (1.0 equiv)[3]
-
Reagent/Solvent: Dimethyl Carbonate (DMC) (10–20 equiv)
-
Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1–0.5 equiv)
Step-by-Step Procedure:
-
Setup: Charge a pressure vial (microwave) or heavy-walled flask (thermal) with pyrazole (10 mmol), DABCO (1.0 mmol), and DMC (15 mL).
-
Reaction:
-
Thermal: Heat to reflux (90°C) for 12–24 hours.
-
Microwave (Preferred): Heat to 150°C for 30–60 minutes.
-
-
Mechanism Check: At high temperatures, DMC undergoes
cleavage. The base is catalytic because the byproduct is and MeOH. -
Workup: DMC can be removed by simple distillation (rotary evaporator). The residue is dissolved in EtOAc, washed with water, and concentrated.[3]
-
Outcome: Often produces high yields but may still result in thermodynamic mixtures of isomers.
Protocol C: High-Precision Regiocontrol (Silyl-Masking Strategy)
Best for: Complex substrates where N1-selectivity is critical and separation is difficult.
This advanced protocol uses a bulky silyl group to "mask" the methylating agent.[3] The steric bulk of the silyl group forces the reaction to occur at the least hindered nitrogen (or dictates selectivity based on transition state geometry), followed by a fluoride-triggered desilylation to reveal the methyl group.
Reference Basis: Adapted from recent methodologies using (chloromethyl)triisopropoxysilane (TPS-Cl) [1].
Materials:
-
Substrate: Unsymmetrical Pyrazole[3]
-
Reagent: (Chloromethyl)triisopropoxysilane (1.2 equiv)[3]
-
Base: KHMDS (1.2 equiv, 1M in THF)
-
Deprotection: TBAF (2.0 equiv, 1M in THF)[3]
Step-by-Step Procedure:
-
Alkylation:
-
Dissolve pyrazole in anhydrous THF/DMSO (4:1 ratio) and cool to 0°C.
-
Add KHMDS dropwise. Stir for 30 min.
-
Add (chloromethyl)triisopropoxysilane.[3] Warm to RT and stir until alkylation is complete (LC-MS).
-
Result: Formation of the
-silylmethyl pyrazole.[3] The bulky TIPS group directs this addition with high selectivity (>90%).
-
-
Protodesilylation (The Reveal):
-
Workup: Standard aqueous extraction.
-
Advantage: This method essentially "tricks" the pyrazole into methylating selectively by using a temporary bulky group.
Analytical Validation: Distinguishing Isomers
You cannot rely solely on LC-MS retention times. You must validate the regiochemistry structurally.
Data Presentation: Isomer Identification Table
| Technique | Observation for Isomer A (e.g., N1-Me) | Observation for Isomer B (e.g., N2-Me) |
| 1H NMR (NOESY) | Critical: Cross-peak (NOE) between | Critical: No NOE between |
| 13C NMR | C3 and C5 carbons show distinct shifts.[5] C5 is typically upfield of C3 in | Shifts reversed compared to Isomer A. |
| Chromatography | Generally different Rf values. In EtOAc/Hex, the more polar isomer (often the one with higher dipole moment) elutes later. | |
| Crystallography | Definitive proof via X-ray (if solid). |
Diagram 2: NOESY Correlation Logic
This diagram visualizes how to interpret the NMR data to confirm the structure.
Figure 2: Analytical workflow for distinguishing pyrazole regioisomers using Nuclear Overhauser Effect Spectroscopy (NOESY).
Troubleshooting & Optimization
-
Reaction Stalls: If using
, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate phase transfer. -
Poor Selectivity: Switch to Protocol C . Alternatively, lower the temperature of Protocol A to -78°C (using LiHMDS as base) to operate under strict kinetic control.
-
Separation Issues: If flash chromatography fails, attempt recrystallization using HCl in ether to form hydrochloride salts, which often have vastly different solubility profiles between isomers.
References
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.[6][7] The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. [Link]
- Foces-Foces, C., et al. (2025). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C4 Position of Pyrazole Rings
Introduction: The Strategic Importance of C4-Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, renowned for its presence in numerous blockbuster drugs and advanced materials.[1] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][3][4] The functionalization of the pyrazole ring is a critical endeavor in the quest for novel molecular entities with tailored properties. Among the three carbon atoms of the pyrazole ring, the C4 position holds unique electronic characteristics. Due to the electron-withdrawing nature of the two adjacent nitrogen atoms, the C3 and C5 positions are relatively electron-deficient.[5][6] In contrast, the C4 position possesses the highest electron density, making it the most nucleophilic and, therefore, highly susceptible to electrophilic attack.[5][7][8] This inherent reactivity makes the selective functionalization of the C4 position a primary and logical strategy for the elaboration of the pyrazole core.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the primary methodologies for the functionalization of the C4 position of pyrazole rings. We will delve into the mechanistic rationale behind each approach, present detailed, field-proven protocols, and offer insights to overcome common challenges.
Methodology 1: Classical Electrophilic Substitution - The Direct Approach
The most direct route to C4-functionalized pyrazoles leverages the innate high electron density at this position.[9] A variety of classical electrophilic aromatic substitution reactions can be employed with high regioselectivity.
Scientific Principle
The pyrazole ring is an aromatic 6π-electron system. The lone pair of the N1 nitrogen participates in the aromatic system, while the N2 nitrogen's lone pair is in an sp² orbital in the plane of the ring. This electronic arrangement leads to a significant enhancement of electron density at the C4 carbon, making it the kinetic and thermodynamic site for electrophilic attack.[10] The attack of an electrophile (E+) at C4 generates a stabilized cationic intermediate (Wheland intermediate) that readily rearomatizes by losing a proton.
Key Electrophilic Substitution Reactions at C4
| Reaction | Reagents | Electrophile | Typical Product |
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitropyrazole |
| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | Pyrazole-4-sulfonic acid |
| Halogenation | Br₂, Cl₂, I₂ | X⁺ (or polarized X₂) | 4-Halopyrazole |
| Vilsmeier-Haack | POCl₃ + DMF | [Cl-CH=NMe₂]⁺ | Pyrazole-4-carboxaldehyde |
| Friedel-Crafts Acylation | Acyl halide + Lewis Acid | R-C=O⁺ | 4-Acylpyrazole |
| Azo Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | 4-Arylazopyrazole |
Table based on information from Scribd.[11]
Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-3-methylpyrazole
This protocol describes the introduction of a formyl group at the C4 position, a versatile handle for further synthetic transformations.[11]
Materials:
-
1-Phenyl-3-methylpyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium sulfate, anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent ([Cl-CH=NMe₂]⁺PO₂Cl₂⁻) will form.
-
Substrate Addition: Dissolve 1-phenyl-3-methylpyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Caution: Initial quenching can be exothermic and result in gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Methodology 2: Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful, atom-economical strategy to forge new C-C and C-heteroatom bonds, bypassing the need for pre-functionalized starting materials.[12][13] Palladium-catalyzed reactions are particularly prominent in this area.[14]
Scientific Principle
Transition-metal-catalyzed C-H functionalization at the C4 position of pyrazoles often proceeds through a concerted metalation-deprotonation (CMD) pathway or related mechanisms. The regioselectivity can be influenced by the electronic properties of the pyrazole, the nature of the directing group (if any), the catalyst, ligands, and reaction conditions. For C4-arylation, a common catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination to the pyrazole, C-H activation/metalation at the C4 position, and finally, reductive elimination to form the C4-arylated product and regenerate the Pd(0) catalyst.
Figure 1: High-level overview of major strategies for the C4-functionalization of pyrazoles.
Protocol: Palladium-Catalyzed C4-Alkenylation of N-Substituted Pyrazoles
This protocol is adapted from methodologies developed for the regioselective alkenylation of pyrazoles, where an electrophilic palladium catalyst preferentially targets the nucleophilic C4 position.[14]
Materials:
-
N-substituted pyrazole (e.g., 1-methylpyrazole)
-
Alkene (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone (BQ) or other suitable oxidant
-
Acetic acid (AcOH) or other suitable solvent
-
Standard Schlenk line equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk tube, add the N-substituted pyrazole (1 equivalent), palladium(II) acetate (5-10 mol%), and the oxidant (e.g., benzoquinone, 2 equivalents).
-
Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add the alkene (1.5 equivalents) and the solvent (e.g., acetic acid) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium black.
-
Extraction: Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C4-alkenylated pyrazole.
Methodology 3: Halogenation and Cross-Coupling
An alternative, two-step approach involves the initial halogenation of the C4 position, followed by a transition-metal-catalyzed cross-coupling reaction. This is particularly useful when direct C-H functionalization is challenging or when a wide variety of coupling partners are desired.
Scientific Principle
This strategy decouples the functionalization into two distinct steps. First, an electrophilic halogenating agent (e.g., NBS, NCS, I₂) is used to install a halogen at the C4 position. This 4-halopyrazole then serves as an electrophilic coupling partner in standard cross-coupling reactions like Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), or Heck (with alkenes) reactions.
Figure 2: Workflow for the two-step C4-functionalization via halogenation and cross-coupling.
Protocol: Synthesis of 4-Arylpyrazoles via Bromination and Suzuki Coupling
Step 1: C4-Bromination
Materials:
-
1H-Pyrazole
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)
-
AIBN (optional, for radical initiation if needed)
Procedure:
-
Dissolve 1H-pyrazole (1 equivalent) in CCl₄ or MeCN in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 equivalents) to the solution in portions.
-
Stir the reaction at room temperature or gentle reflux until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture, filter off the succinimide byproduct, and wash the solid with the solvent.
-
Concentrate the filtrate under reduced pressure. The crude 4-bromopyrazole is often of sufficient purity for the next step, or it can be purified by crystallization or chromatography.
Step 2: Suzuki-Miyaura Cross-Coupling
Materials:
-
4-Bromopyrazole (from Step 1)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4-bromopyrazole (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon). Add the degassed solvent system.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired 4-arylpyrazole.
Methodology 4: Multicomponent Reactions (MCRs)
MCRs offer a highly efficient and sustainable route to complex molecules in a single operation, constructing the pyrazole ring and installing the C4-substituent simultaneously.[15]
Scientific Principle
A notable example is the synthesis of C4-sulfenylated pyrazoles.[15] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine to form the pyrazole ring. Concurrently, an in-situ generated sulfenylating agent reacts at the electron-rich C4 position of the newly formed ring, all in one pot.
Protocol: One-Pot Synthesis of C4-Sulfenylated Pyrazoles
This protocol is based on a sustainable, metal-free, domino multicomponent reaction.[15]
Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Thiol (e.g., thiophenol)
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a stoppered test tube or reaction vial equipped with a magnetic stir bar, combine the 1,3-diketone (1.0 mmol), the hydrazine derivative (1.0 mmol), the thiol (1.0 mmol), and Na₂S₂O₃·5H₂O (0.1 mmol).
-
Solvent Addition: Add DMSO (2.0 mL) to the mixture.
-
Reaction: Seal the vessel and heat the mixture to 120 °C in an oil bath with stirring. Maintain the reaction for approximately 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure C4-sulfenylated pyrazole.
Challenges and Troubleshooting
-
Regioselectivity: While C4 is the most reactive site for electrophilic substitution, competing functionalization at C3, C5, or N1 can occur, particularly in transition-metal-catalyzed reactions.[16] Careful optimization of catalysts, ligands, and reaction conditions is crucial to ensure C4 selectivity.
-
N-Functionalization: The nucleophilic nitrogen atoms can compete for electrophiles.[16] For NH-unsubstituted pyrazoles, protection of the N1-position (e.g., with a Boc, Tr, or sulfonyl group) can be an effective strategy to prevent unwanted N-alkylation or N-acylation. The protecting group can be removed in a subsequent step.
-
Steric Hindrance: Bulky substituents at the C3 and/or C5 positions can impede access to the C4 position, reducing reaction rates and yields.[16]
Conclusion
The functionalization of the C4 position of the pyrazole ring is a well-established and versatile strategy for the synthesis of novel compounds with significant potential in drug discovery and materials science. Researchers have a powerful toolkit at their disposal, ranging from classical electrophilic substitutions to modern transition-metal-catalyzed C-H activations and efficient multicomponent reactions. The choice of methodology depends on the desired substituent, the starting material's substitution pattern, and the overall synthetic strategy. By understanding the underlying principles and carefully controlling reaction parameters, the selective and efficient synthesis of C4-functionalized pyrazoles can be readily achieved.
References
-
Complete Electrophilic Substitution Reactions Pyrazole | PDF. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. [Link]
-
Dzedulionytė Müldür, K., Žukauskaitė, A., & Arbačiauskienė, E. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, e202500024. [Link]
-
Reddy, B. V. S., et al. (2025). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Advances. [Link]
-
Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? (2017). Quora. [Link]
-
Dzedulionytė Müldür, K., Žukauskaitė, A., & Arbačiauskienė, E. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Semantic Scholar. [Link]
-
Kang, E., et al. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (2020). ResearchGate. [Link]
-
Pyrazole. (n.d.). SlideShare. Retrieved February 12, 2026, from [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2017). Molecules. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Sci-Hub. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2022). EPJ Web of Conferences. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). MDPI. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2023). RSC Medicinal Chemistry. [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science & Engineering Technology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epj-conferences.org [epj-conferences.org]
- 4. rroij.com [rroij.com]
- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 10. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 11. scribd.com [scribd.com]
- 12. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Scaling Up Pyrazole Intermediate Production
Welcome to the Technical Support Center for Pyrazole Intermediate Production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up pyrazole synthesis from the lab bench to pilot and manufacturing scales. Here, we address common challenges through troubleshooting guides and FAQs, providing not only solutions but also the underlying scientific principles to empower your process development.
Section 1: Navigating Scale-Up: From Milligrams to Kilograms
Scaling up any chemical synthesis is rarely a linear process.[1] What works efficiently in a round-bottom flask can present significant challenges in a multi-hundred-liter reactor. Pyrazole synthesis, a cornerstone for many pharmaceutical and agrochemical compounds, is no exception.[2][3][4] The primary challenges in scaling up pyrazole intermediate production often revolve around maintaining yield and purity while ensuring a safe, reproducible, and economically viable process.[1][5]
Key scale-dependent factors that can dramatically alter reaction outcomes include:
-
Heat and Mass Transfer: Exothermic reactions that are easily managed in the lab can lead to dangerous temperature excursions and side product formation in large reactors with lower surface-area-to-volume ratios.[1]
-
Mixing Efficiency: Inadequate mixing can create localized "hot spots" or areas of high reactant concentration, leading to increased impurity formation.[1][5]
-
Reaction Kinetics: Seemingly minor impurities or changes in reagent addition rates can have a magnified impact on the reaction profile at a larger scale.
-
Downstream Processing: Isolation and purification methods like chromatography, which are feasible at the lab scale, often become impractical and costly at an industrial scale.[6]
This guide will provide structured troubleshooting for these core challenges.
Workflow for Pyrazole Synthesis Scale-Up
The following diagram outlines a logical workflow for approaching the scale-up of pyrazole synthesis, emphasizing iterative optimization and safety assessment.
Caption: A phased approach to pyrazole synthesis scale-up.
Section 2: Troubleshooting Guide - Reaction & Synthesis
This section addresses the most common issues encountered during the synthesis phase of pyrazole production at scale.
Q1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes and how do I troubleshoot this?
A drop in yield upon scale-up is a classic problem, often rooted in physical, not chemical, changes.[1][5] The primary suspects are inefficient heat transfer and inadequate mixing.
Possible Causes & Troubleshooting Steps:
-
Poor Temperature Control:
-
The "Why": The Knorr pyrazole synthesis, a common method involving a 1,3-dicarbonyl and a hydrazine, is often exothermic.[7] In a large reactor, the heat generated may not dissipate quickly enough, leading to a temperature increase that promotes side reactions and degradation of starting materials or the final product.[1]
-
Troubleshooting Protocol:
-
Verify Temperature Probes: Ensure temperature probes are correctly calibrated and placed to reflect the internal bulk temperature, not just the jacket temperature.
-
Slow Reagent Addition: Control the exotherm by adding the limiting reagent (often the hydrazine derivative) subsurface at a slower, controlled rate. Use a dosing pump for accuracy.
-
Perform Calorimetry: Use a reaction calorimeter (RC1) at the lab scale to measure the heat of reaction. This data is crucial for modeling the thermal behavior at scale and designing appropriate cooling capacity.[1]
-
-
-
Inefficient Mixing:
-
The "Why": Poor mixing can lead to localized high concentrations of reactants, which can cause rapid, uncontrolled exotherms and the formation of impurities.[5]
-
Troubleshooting Protocol:
-
Assess Agitator Design: The type of agitator (e.g., pitched-blade turbine, anchor) and its speed (RPM) are critical. Consult with a chemical engineer to ensure the chosen setup provides adequate mixing for the vessel geometry and reaction viscosity.
-
Use Modeling Software: Tools like VisiMix or Dynochem can simulate mixing and heat transfer in your specific reactor, helping to identify poor mixing zones.[1]
-
Monitor Reaction Progress: Take samples from different locations in the reactor (if possible) to check for homogeneity by HPLC or UPLC.
-
-
Q2: I'm observing a new, significant impurity in my large-scale batches that I didn't see in the lab. How do I identify and control it?
The appearance of new impurities at scale is a common and serious issue that directly impacts the quality and safety of the final product.[8][9] Impurity profiling is a critical activity throughout the development lifecycle.[10][11]
Troubleshooting Decision Tree for New Impurities:
Caption: Decision tree for identifying and mitigating new impurities.
In-Depth Explanation:
-
Structure Elucidation: The first step is always to know what you are dealing with.[10] Techniques like LC-MS provide the molecular weight, while NMR (¹H, ¹³C, COSY, HSQC) is essential for determining the exact structure.
-
Impurity Fate Mapping: Once the structure is known, you can hypothesize its origin.
-
Starting Material Impurity: Does the impurity structure resemble a known contaminant in your starting materials? Analyze all raw materials used in the process.
-
Process-Related Impurity: Is the impurity an isomer, a dimer, or a product of an incomplete reaction?[12] For example, using unsymmetrical 1,3-dicarbonyls can lead to regioisomers.[12][13]
-
Degradation Product: Is the product unstable under the reaction or work-up conditions? Stress studies (thermal, acid, base, oxidative) on the pure intermediate can help identify degradation pathways.
-
Q3: My reaction with an unsymmetrical dicarbonyl is giving a poor ratio of the desired regioisomer. How can I improve selectivity at scale?
Regioselectivity is a notorious challenge in pyrazole synthesis.[12][13] The initial nucleophilic attack of the hydrazine can often occur at either of the two carbonyl carbons, leading to a mixture of products that can be difficult to separate.[12]
Strategies to Enhance Regioselectivity:
| Strategy | Principle | Key Considerations for Scale-Up |
| Solvent Selection | Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically increase regioselectivity by influencing the reaction pathway.[13] | TFE is expensive and has a low boiling point, which may require specialized handling and recovery systems. Evaluate cost-benefit and equipment compatibility. |
| pH Control | Reaction conditions (acidic vs. neutral/basic) can favor one regioisomer over another by altering the mechanism of cyclization.[13] | Precise pH control in a large reactor can be challenging. Ensure efficient mixing and use reliable in-situ pH probes. Buffer systems may be necessary. |
| Protecting Groups | Temporarily blocking one of the carbonyl groups can direct the reaction, but this adds extra steps to the synthesis. | This increases process mass intensity (PMI) and cost. It is generally a less desirable option for large-scale production unless absolutely necessary. |
| Kinetic vs. Thermodynamic Control | Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures may favor the thermodynamically more stable isomer.[14][15] | Requires excellent temperature control. Low-temperature reactions (-20°C or below) require specialized reactors with significant cooling capacity. |
Experimental Protocol: Screening for Improved Regioselectivity
-
Small-Scale Screening: Set up parallel reactions (100 mL scale) to screen different conditions.
-
Reaction A (Baseline): Your current process.
-
Reaction B (Solvent Effect): Replace the current solvent with TFE.
-
Reaction C (pH Effect - Acidic): Add 0.1 equivalents of a mild acid like acetic acid.
-
Reaction D (pH Effect - Basic): Add 0.1 equivalents of a mild base like sodium acetate.
-
-
In-Process Control (IPC): Monitor each reaction by HPLC at regular intervals (e.g., 1, 2, 4, 8 hours) to determine both the conversion rate and the ratio of regioisomers.
-
Analysis: Identify the condition that provides the best combination of reaction rate and selectivity.
-
Verification: Confirm the structure of the major and minor isomers using NMR on isolated samples.
Section 3: Troubleshooting Guide - Catalyst & Reagents
Q1: My heterogeneous catalyst is showing decreased activity after a few cycles. What's causing this deactivation and can I regenerate it?
Catalyst deactivation is a significant economic and operational challenge. The primary mechanisms are poisoning, coking, and leaching.[16]
Identifying and Addressing Catalyst Deactivation:
| Deactivation Mechanism | Identification Method | Prevention & Regeneration Strategy |
| Poisoning | A sudden, sharp drop in activity. Elemental analysis of the used catalyst may show the presence of poisons (e.g., sulfur, halides). | Prevention: Ensure high purity of starting materials and solvents. Regeneration: Sometimes possible by washing with a specific solvent or a mild chemical treatment to remove the poison.[16] |
| Coking/Fouling | A gradual decline in activity. Thermogravimetric analysis (TGA) of the used catalyst will show weight loss at high temperatures due to the burning of carbonaceous deposits. | Prevention: Optimize reaction temperature and pressure to minimize side reactions that lead to coke formation. Regeneration: Typically achieved by controlled calcination (burning off the coke) in a stream of air or diluted oxygen.[16] |
| Leaching | Loss of active metal from the support into the reaction mixture. Confirmed by analyzing the reaction filtrate for the presence of the metal (e.g., via ICP-MS). | Prevention: Use a solvent that does not promote dissolution of the active species.[16] Choose catalysts with stronger metal-support interactions. Leaching is often irreversible. |
General Protocol for Regeneration of a Coked Zeolite Catalyst:
-
Recovery: After the reaction, recover the catalyst by filtration.
-
Washing: Wash the catalyst thoroughly with a solvent like ethanol or acetone to remove adsorbed organic species.
-
Drying: Dry the washed catalyst in an oven at 110-120°C for 4-6 hours.
-
Calcination: Place the dried catalyst in a tube furnace. Heat slowly (e.g., 5°C/min) under a controlled flow of air to 450-550°C and hold for 3-5 hours.[16]
-
Cooling: Allow the catalyst to cool slowly to room temperature under an inert atmosphere (e.g., nitrogen).
-
Validation: Test the activity of the regenerated catalyst on a small scale to confirm its performance has been restored.
Section 4: Troubleshooting Guide - Work-up & Purification
Q1: My product isolation via crystallization is giving inconsistent yields and purity at scale. How can I make this process more robust?
Crystallization is the preferred method for purifying intermediates at scale due to its efficiency and cost-effectiveness.[6] However, it is a complex process sensitive to many variables.
Key Factors for Robust Crystallization:
-
Solvent System: The choice of solvent (or anti-solvent) is paramount. The ideal solvent should have high solubility for the product at high temperatures and low solubility at low temperatures.
-
Cooling Rate: Rapid cooling often leads to the trapping of impurities and the formation of small, difficult-to-filter crystals. A slow, controlled cooling profile is essential for growing large, pure crystals.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product provides nucleation sites, ensuring crystallization begins at a consistent point and promoting the desired crystal form.
-
Agitation: The mixing rate affects crystal size distribution and can prevent solids from settling, ensuring uniform cooling.
Protocol: Developing a Scalable Crystallization
-
Solubility Curve Generation: Determine the solubility of your pyrazole intermediate in several candidate solvents at different temperatures. This data is essential for choosing the right solvent and calculating the theoretical yield.
-
Determine the Metastable Zone Width (MSZW): Use a turbidity probe to determine the temperature range where the solution is supersaturated but crystallization has not yet occurred. Seeding should be done within this zone.
-
Define a Cooling Profile: Based on the MSZW, design a controlled cooling profile. A typical profile might be:
-
Cool rapidly to just above the metastable zone.
-
Add seed crystals (typically 0.1-1.0% w/w).
-
Hold for 1-2 hours to allow seeds to mature.
-
Cool slowly (e.g., 10-20°C per hour) through the main crystallization phase.
-
Hold at the final temperature for several hours to maximize yield.
-
-
Filtration and Drying: Ensure the filtration setup is adequate for the scale and that the drying conditions (temperature, vacuum) do not cause product degradation.
Q2: My pyrazole intermediate is an oil or low-melting solid, making crystallization difficult. What are my options for large-scale purification?
Purifying non-crystalline materials at scale can be challenging. Chromatography is often not viable, so alternative methods must be explored.
Purification Options for Non-Crystalline Pyrazoles:
| Method | Description | Advantages | Disadvantages |
| Distillation | Purification based on differences in boiling points. | Highly effective for thermally stable, volatile compounds. Can be run continuously. | Requires the compound to be thermally stable at its boiling point (even under vacuum). Not effective for separating close-boiling isomers.[6] |
| Salt Formation & Crystallization | Pyrazoles are basic and can form crystalline salts with acids (e.g., HCl, H₂SO₄, or organic acids).[17][18] The salt is crystallized, and the free base is then liberated. | Can convert an oil into a well-defined, crystalline solid, making purification much easier.[6][17] | Adds two steps to the process (salt formation and liberation). Increases solvent usage and waste generation. |
| Liquid-Liquid Extraction | Separation based on differential solubility of the product and impurities in two immiscible liquid phases (e.g., aqueous and organic). | Can be effective for removing water-soluble or highly polar/nonpolar impurities. Can be automated for continuous processing. | Can be solvent-intensive. Emulsion formation can be a significant problem at scale. |
| Adsorption | Passing a solution of the crude product through a bed of adsorbent like activated carbon or silica gel to remove specific impurities.[19] | Good for color removal or trapping highly polar impurities. | Adsorbent is a consumable and adds to waste. Can have loading capacity limitations. |
References
- Benchchem. Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
- Nielsen, S. F., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules.
- Benchchem. Technical Support Center: Purification of Methyl Pyrazole Isomers.
- Benchchem. Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis.
- Arvia Technology. Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
- MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- Thieme. Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
- Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
- PMC. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
- ResearchGate. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
- Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis.
- RSC Publishing. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process.
- Taylor & Francis Online. Green synthesis of pyrazole systems under solvent-free conditions.
- ResearchGate. (PDF) RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW.
- RSC Publishing. Recent advances in the multicomponent synthesis of pyrazoles.
- GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
- PMC. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling.
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- World Pharma Today. Overcoming Challenges in Scale-Up Production.
- ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- PMC. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- SciSpace. New "green" approaches to the synthesis of pyrazole derivatives..
- Growing Science. The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation.
- Arabian Journal of Chemistry. Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead.
- ResearchGate. Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.
- Organic Chemistry Portal. Pyrazole synthesis.
- MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- IJRPS. IMPURITY PROFILING OF PHARMACEUTICALS.
- World Journal of Pharmaceutical Research. Advances in Impurity Profiling of Pharmaceutical Formulations.
- ResearchGate. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- PMC. Recent highlights in the synthesis and biological significance of pyrazole derivatives.
- ResearchGate. New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide | Request PDF.
- Neuland Labs. 5 Common Challenges in Scaling Up an API.
- Veeprho. Impurity Profiling in Drug Development.
- Global Pharma Tek. Significance of Impurity Profiling in the Pharmaceutical Industry..
- JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine.
Sources
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 6. benchchem.com [benchchem.com]
- 7. jetir.org [jetir.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. biomedres.us [biomedres.us]
- 10. veeprho.com [veeprho.com]
- 11. globalpharmatek.com [globalpharmatek.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 19. arviatechnology.com [arviatechnology.com]
Technical Support Center: Troubleshooting Pyrazole Synthesis Reaction Monitoring by TLC
Welcome to the technical support center for monitoring pyrazole synthesis reactions using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding of the chemistry and chromatography at play.
Introduction: The Role of TLC in Pyrazole Synthesis
The synthesis of pyrazoles, a critical scaffold in medicinal chemistry, often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Monitoring the progress of this reaction is crucial for optimizing yield, minimizing impurities, and determining the reaction endpoint. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and powerful technique for this purpose. However, its successful application requires a nuanced understanding of potential pitfalls. This guide will address common issues encountered during TLC monitoring of pyrazole synthesis, providing expert insights and actionable solutions.
Part 1: Troubleshooting Guide - Common TLC Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Question 1: My starting materials and product are all showing up as one big spot on the TLC plate. How can I get better separation?
Answer:
This is a classic resolution problem, often stemming from an inappropriate mobile phase (eluent) system. When spots don't separate, it usually means the eluent is either too polar or not polar enough, causing all components to move with the solvent front or remain at the baseline, respectively.
Underlying Cause: The polarity of your eluent system does not match the polarity of your analytes (starting materials, intermediates, and product). The goal is to find a "sweet spot" where the differential partitioning of each compound between the stationary phase (silica gel) and the mobile phase results in distinct migration distances (Rf values).
Step-by-Step Protocol for Eluent System Optimization:
-
Start with a Standard System: A common starting point for many organic reactions is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Begin with a 70:30 mixture of Hexanes:Ethyl Acetate.
-
Systematic Polarity Adjustment:
-
If all spots remain at the baseline (low Rf): Your eluent is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent. Try 50:50 Hexanes:Ethyl Acetate, then 30:70.
-
If all spots are at the solvent front (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent. Try 80:20 or 90:10 Hexanes:Ethyl Acetate.
-
-
Consider Alternative Solvents: If adjusting the ratio of your initial system doesn't work, you may need to change the solvents themselves to exploit different types of intermolecular interactions.
-
For highly polar compounds, consider adding a small amount of methanol (e.g., 1-5%) to your ethyl acetate/hexanes mixture.
-
For compounds that may be chelating with the silica, adding a trace amount of acetic acid or triethylamine can improve spot shape and resolution.
-
Expert Tip: A good target Rf value for your product is typically between 0.3 and 0.5, as this range usually provides the best separation from both starting materials and potential byproducts.
Visualization of the TLC Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting poor TLC spot separation.
Question 2: I'm seeing streaks instead of distinct spots on my TLC plate. What's causing this and how can I fix it?
Answer:
Streaking is a common issue in TLC and can be caused by several factors, often related to the sample itself or its interaction with the stationary phase.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Sample Overloading | Applying too much sample to the TLC plate saturates the stationary phase, leading to a "tailing" effect as the excess sample streaks up the plate. | Dilute your reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting. Apply a very small spot using a capillary tube. |
| Insoluble Sample | If your sample is not fully dissolved in the spotting solvent, solid particles can streak up the plate. | Ensure your sample is completely dissolved before spotting. If necessary, gently warm the sample or use a different spotting solvent. |
| Highly Polar/Acidic/Basic Compounds | Compounds that strongly interact with the acidic silica gel stationary phase can cause streaking. For example, carboxylic acids or amines. | Add a small amount of a modifier to your eluent system. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine. This "saturates" the active sites on the silica, allowing your compound to move more cleanly. |
| Decomposition on the Plate | Some sensitive compounds may decompose on the acidic silica gel, leading to a streak of degradation products. | Consider using a different stationary phase, such as alumina plates (basic or neutral). Alternatively, run the TLC quickly and develop it immediately after spotting. |
Expert Insight: A good practice is to always run a "co-spot" on your TLC plate. This involves spotting your starting material, your reaction mixture, and then spotting the starting material directly on top of the reaction mixture spot. This helps to definitively identify the starting material spot within the reaction lane and assess its consumption.
Question 3: My spots are disappearing or fading after the TLC plate dries. How can I visualize them effectively?
Answer:
This issue arises when your compounds do not have a chromophore that absorbs UV light at the wavelength used for visualization (typically 254 nm) or are not present in sufficient concentration.
Visualization Techniques for "Invisible" Compounds:
-
UV Light (254 nm and 365 nm): This is the first and easiest method. Many aromatic compounds, including pyrazoles, are UV active. If your compound is not visible at 254 nm, try visualizing under long-wave UV (365 nm), as some compounds fluoresce.
-
Iodine Chamber:
-
Mechanism: Iodine vapor is absorbed by organic compounds on the TLC plate, rendering them visible as brown spots. This is a general and often non-destructive method.
-
Protocol: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. The spots will appear within a few minutes.
-
-
Potassium Permanganate (KMnO₄) Stain:
-
Mechanism: Potassium permanganate is a strong oxidizing agent that reacts with compounds containing oxidizable functional groups (e.g., alkenes, alkynes, alcohols, aldehydes). This reaction consumes the purple permanganate, leaving a yellow/brown spot on a purple background.
-
Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Protocol: Dip the dried TLC plate into the stain solution and then gently heat with a heat gun until spots appear.
-
-
Vanillin Stain:
-
Mechanism: Vanillin reacts with a wide variety of compounds under acidic conditions with heating to produce colored spots. The color can sometimes be indicative of the functional group present.
-
Recipe: Dissolve 6 g of vanillin in 100 mL of ethanol and then add 1 mL of concentrated sulfuric acid.
-
Protocol: Dip the plate in the stain and heat with a heat gun.
-
Trustworthiness Note: When using staining methods, it is crucial to remember that the intensity of the spot does not always correlate directly with the concentration of the compound. Some compounds may react more vigorously with the stain than others.
Part 2: Frequently Asked Questions (FAQs)
-
Q1: How do I calculate the Rf value and what does it signify?
-
A: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a measure of a compound's affinity for the stationary phase versus the mobile phase in a specific eluent system. A lower Rf indicates a stronger interaction with the stationary phase (more polar, in the case of silica gel).
-
-
Q2: Can I use TLC to determine the purity of my final pyrazole product?
-
A: TLC is an excellent tool for assessing the purity of a sample. If your product shows only a single spot in multiple eluent systems of varying polarity, it is likely pure. However, the absence of other spots is not absolute proof of purity, as some impurities may not be visible or may co-elute with your product. For definitive purity analysis, techniques like HPLC, LC-MS, or NMR are required.
-
-
Q3: My reaction is complete, but I see a new spot that is not my product. What could it be?
-
A: This is likely a byproduct of your reaction. In pyrazole synthesis, common byproducts can include regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) or products from side reactions. Characterization of this byproduct would require isolation and analysis by techniques such as NMR and Mass Spectrometry.
-
References
Validation & Comparative
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-(Difluoromethyl)-5-methyl-1H-pyrazole by HPLC
For researchers, scientists, and professionals in drug development, the meticulous assessment of a synthesized active pharmaceutical ingredient's (API) purity is non-negotiable. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of 3-(difluoromethyl)-5-methyl-1H-pyrazole, a heterocyclic compound of growing interest in medicinal chemistry. We will explore the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system, and ground our recommendations in authoritative sources.
Understanding the Analyte and its Potential Impurities
3-(Difluoromethyl)-5-methyl-1H-pyrazole is a polar molecule, a characteristic dictated by the presence of the pyrazole ring and the difluoromethyl group. Its synthesis, commonly achieved through the condensation of a β-diketone with a hydrazine derivative, can introduce a range of impurities that must be effectively separated and quantified.[1][2]
A plausible synthesis route involves the reaction of 1,1-difluoro-2,4-pentanedione with hydrazine hydrate.
Hypothetical Synthesis Scheme: 1,1-difluoro-2,4-pentanedione + Hydrazine Hydrate → 3-(difluoromethyl)-5-methyl-1H-pyrazole + 5-(difluoromethyl)-3-methyl-1H-pyrazole + other byproducts
This reaction can lead to several potential impurities, including:
-
Isomeric Impurity: 5-(difluoromethyl)-3-methyl-1H-pyrazole, formed due to the two possible cyclization pathways. Separating these isomers is often a primary analytical challenge.[3]
-
Unreacted Starting Materials: Residual 1,1-difluoro-2,4-pentanedione and hydrazine hydrate.
-
Byproducts: Products from side reactions, such as condensation products of the diketone or degradation products.
The polarity of our target analyte and its potential impurities necessitates a careful selection of HPLC methodology to achieve adequate retention and resolution.
Comparative Analysis of HPLC Methodologies
We will compare three distinct HPLC approaches for the purity assessment of 3-(difluoromethyl)-5-methyl-1H-pyrazole:
-
Method A: Traditional Reversed-Phase (RP) HPLC on a C18 stationary phase.
-
Method B: Reversed-Phase HPLC using a polar-embedded stationary phase.
-
Method C: Hydrophilic Interaction Liquid Chromatography (HILIC).
Method A: Traditional Reversed-Phase (RP) HPLC with a C18 Column
Reversed-phase HPLC with a C18 column is a workhorse in many analytical laboratories.[4] However, for polar compounds like our pyrazole derivative, achieving sufficient retention can be challenging.[5]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column provides a non-polar stationary phase. Retention is based on hydrophobic interactions.
-
Mobile Phase: A mixture of water and a less polar organic solvent (e.g., acetonitrile or methanol) is used. For polar analytes, a highly aqueous mobile phase is often required to increase retention. The pH of the mobile phase is a critical parameter for ionizable compounds like pyrazoles, as it can significantly affect retention and peak shape.[6][7][8] Adjusting the pH to suppress the ionization of the basic pyrazole ring can enhance retention.[9]
-
Detection: UV detection is a common choice for aromatic compounds like pyrazoles. However, for complex samples or low-level impurities, mass spectrometry (MS) offers superior specificity and sensitivity.[10]
Method B: Reversed-Phase HPLC with a Polar-Embedded Column
To address the retention challenges of polar compounds on traditional C18 phases, polar-embedded columns were developed. These columns have a polar functional group (e.g., amide or carbamate) incorporated into the alkyl chain.
Causality Behind Experimental Choices:
-
Stationary Phase: The embedded polar group provides an additional interaction mechanism (dipole-dipole or hydrogen bonding) with polar analytes, leading to enhanced retention compared to a standard C18 column. This allows for the use of more organic solvent in the mobile phase, which can be advantageous for MS detection.
-
Mobile Phase: Similar to traditional RP-HPLC, but the unique stationary phase chemistry allows for a wider range of mobile phase compositions.
-
Detection: Both UV and MS detection are suitable. The potential for higher organic content in the mobile phase can improve MS ionization efficiency.
Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular technique for the separation of highly polar and hydrophilic compounds.[11][12][13]
Causality Behind Experimental Choices:
-
Stationary Phase: A polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) is used.
-
Mobile Phase: A high concentration of a non-polar organic solvent (typically acetonitrile) with a small amount of aqueous buffer. The separation mechanism involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.
-
Detection: HILIC is highly compatible with MS detection due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization in the MS source.[12]
Experimental Protocols
The following are detailed, step-by-step methodologies for each of the compared HPLC methods.
Sample Preparation Workflow
Caption: Sample preparation workflow for HPLC analysis.
Method A: Traditional RP-HPLC Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm
Method B: Polar-Embedded RP-HPLC Protocol
-
Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm and/or MS (ESI+)
Method C: HILIC Protocol
-
Column: HILIC (Amide), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Gradient:
-
0-2 min: 0% B
-
2-15 min: 0% to 50% B
-
15-18 min: 50% B
-
18-18.1 min: 50% to 0% B
-
18.1-25 min: 0% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: MS (ESI+)
Data Presentation and Performance Comparison
The performance of each method is summarized in the table below, based on hypothetical but realistic experimental data.
| Performance Metric | Method A: Traditional RP-HPLC (C18) | Method B: Polar-Embedded RP-HPLC | Method C: HILIC |
| Retention Factor (k) of Analyte | 0.8 | 2.5 | 4.2 |
| Resolution (Rs) of Isomeric Impurity | 1.2 | 1.8 | 2.5 |
| Peak Tailing Factor (Tf) | 1.5 | 1.2 | 1.1 |
| Analysis Time | ~25 min | ~25 min | ~25 min |
| MS Compatibility | Moderate | Good | Excellent |
| Robustness | Sensitive to mobile phase pH changes | Less sensitive to minor pH variations | Requires careful column equilibration |
Method Validation According to ICH Q2(R2) Guidelines
To ensure the trustworthiness of the chosen purity assessment method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15][16][17][18]
Caption: Key validation parameters for an HPLC purity method.
For a purity method, the following parameters are critical:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by separating the main component from its isomers, starting materials, and byproducts.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the measured value to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Conclusion and Recommendation
Based on the comparative analysis, Method C (HILIC) emerges as the most suitable for the purity assessment of 3-(difluoromethyl)-5-methyl-1H-pyrazole. It offers superior retention and resolution for the polar analyte and its impurities, excellent peak shape, and optimal compatibility with MS detection for sensitive and specific impurity identification and quantification. While traditional and polar-embedded reversed-phase methods can be optimized, they may not provide the same level of performance for this particular analytical challenge. The selection of the final method should be supported by a comprehensive validation study following ICH Q2(R2) guidelines to ensure its fitness for purpose in a regulated environment.
References
-
Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]
-
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Pyrazole Compounds Against Phytopathogenic Fungi
For researchers, scientists, and professionals in drug development, the quest for novel, effective fungicides is a constant battle against evolving plant pathogens. Among the numerous chemical scaffolds explored, pyrazole-containing compounds have emerged as a particularly fruitful area of research, leading to the development of highly successful commercial fungicides. This guide provides an in-depth, objective comparison of the in vitro performance of various pyrazole compounds against key phytopathogenic fungi, supported by experimental data and protocols. We will delve into the causality behind experimental design, ensuring a trustworthy and authoritative resource for your research endeavors.
The Significance of Pyrazole Fungicides in Plant Pathology
Phytopathogenic fungi pose a significant threat to global food security, causing substantial crop losses annually. The pyrazole carboxamides, a prominent class of pyrazole-based fungicides, have revolutionized disease management in modern agriculture. Their primary mode of action is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. This targeted action disrupts fungal respiration, leading to the inhibition of spore germination, germ tube elongation, and mycelial growth.[1] The success of commercial SDHI fungicides like Fluxapyroxad and Bixafen has spurred further research into novel pyrazole analogues with improved efficacy, broader spectrums of activity, and the potential to overcome emerging fungicide resistance.
Understanding the Mechanism of Action: Succinate Dehydrogenase Inhibition
The efficacy of pyrazole carboxamide fungicides is rooted in their ability to disrupt cellular respiration at a critical juncture. Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role, participating in both the citric acid cycle and the electron transport chain. SDH catalyzes the oxidation of succinate to fumarate, transferring electrons to the ubiquinone pool. Pyrazole carboxamides act as potent inhibitors of this process by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, thereby blocking electron transport and halting ATP production. This ultimately leads to fungal cell death.
A Framework for In Vitro Antifungal Susceptibility Testing
To objectively compare the efficacy of different pyrazole compounds, a standardized and reproducible in vitro testing methodology is paramount. The mycelial growth inhibition assay is a widely accepted method for determining the antifungal activity of compounds against filamentous fungi.[2][3] The Fungicide Resistance Action Committee (FRAC) provides guidelines and standardized methods for fungicide resistance monitoring, which serve as a valuable resource for ensuring robust and comparable data.[4][5][6]
Detailed Protocol: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol outlines a step-by-step procedure for determining the half-maximal effective concentration (EC50) of pyrazole compounds against phytopathogenic fungi. The EC50 value represents the concentration of a fungicide that inhibits 50% of the mycelial growth.
1. Preparation of Fungal Cultures and Inoculum:
-
Rationale: Starting with pure and actively growing fungal cultures is critical for consistent and reproducible results.
-
Procedure:
-
Culture the selected phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates.
-
Incubate the plates at 25°C in the dark until the mycelium covers a significant portion of the plate (typically 5-7 days).
-
Using a sterile cork borer (5 mm diameter), take mycelial plugs from the actively growing edge of the fungal colony. These plugs will serve as the inoculum.
-
2. Preparation of Fungicide Stock Solutions and Amended Media:
-
Rationale: Accurate preparation of serial dilutions is essential for determining a precise EC50 value. The use of a solvent like DMSO is necessary for dissolving often hydrophobic pyrazole compounds.
-
Procedure:
-
Prepare a stock solution of each pyrazole compound (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO).
-
Prepare a series of working solutions by serially diluting the stock solution.
-
Autoclave PDA medium and allow it to cool to approximately 50-55°C in a water bath.
-
Add the appropriate volume of each fungicide working solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). The final concentration of DMSO in the medium should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.
-
Prepare a control plate containing only PDA and DMSO (at the same concentration as the treated plates).
-
Pour the amended PDA into sterile Petri dishes (90 mm) and allow them to solidify.
-
3. Inoculation and Incubation:
-
Rationale: Placing the inoculum in the center of the plate allows for uniform radial growth, making measurements straightforward.
-
Procedure:
-
Place one mycelial plug (from step 1) in the center of each PDA plate (both treated and control).
-
Seal the plates with parafilm and incubate them at 25°C in the dark.
-
4. Data Collection and Analysis:
-
Rationale: Measuring the colony diameter at regular intervals allows for the calculation of the percentage of growth inhibition. Probit analysis or regression analysis is then used to determine the EC50 value.
-
Procedure:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where:
-
DC = Average diameter of the colony in the control plate.
-
DT = Average diameter of the colony in the treated plate.
-
-
-
Determine the EC50 values by performing a probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.
-
Comparative Performance of Pyrazole Compounds
The following table summarizes the in vitro antifungal activity (EC50 values in µg/mL) of several novel pyrazole compounds compared to commercial standards against three economically important phytopathogenic fungi. The data has been compiled and synthesized from multiple peer-reviewed studies to provide a comparative overview.
| Compound/Fungicide | Chemical Class | Botrytis cinerea (Gray Mold) EC50 (µg/mL) | Fusarium graminearum (Fusarium Head Blight) EC50 (µg/mL) | Rhizoctonia solani (Sheath Blight) EC50 (µg/mL) | Reference |
| Commercial Standards | |||||
| Fluxapyroxad | Pyrazole-4-carboxamide (SDHI) | 0.18 (sensitive population) | ~0.033 | 0.103 - 2.29 | [7][8] |
| Bixafen | Pyrazole-4-carboxamide (SDHI) | - | - | - | [2] |
| Boscalid | Pyridine-carboxamide (SDHI) | 0.3 - 0.9 | - | 0.741 | [3][8] |
| Pyraclostrobin | Quinone outside Inhibitor (QoI) | - | ~0.05 - 0.07 | - | |
| Novel Pyrazole Compounds | |||||
| Compound 1v | Pyrazole analogue | - | 0.0530 (µM) | - | |
| Compound 7d | Pyrazole-4-carboxamide | - | - | 0.046 | [8] |
| Compound 12b | Pyrazole-4-carboxamide | - | - | 0.046 | [8] |
| Compound 7ai | Isoxazolol pyrazole carboxylate | - | - | 0.37 | [2] |
| Compound E1 | Pyrazole-4-carboxamide | - | - | 1.1 |
Note: Direct comparison of EC50 values across different studies should be done with caution due to potential variations in experimental conditions and fungal isolates.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole-4-carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen. Understanding these structure-activity relationships is crucial for the rational design of new and more effective fungicides.
-
Pyrazole Ring Substituents: The substituents on the pyrazole ring play a critical role in the binding of the molecule to the SDH enzyme. For example, the presence of a trifluoromethyl group at the 3-position of the pyrazole ring is a common feature in many potent SDHI fungicides, contributing to their high efficacy.[2]
-
Carboxamide Linker: The carboxamide linker is essential for the correct orientation of the molecule within the binding pocket of the SDH enzyme.
-
N-phenyl Substituents: The substituents on the aniline ring (or other aromatic systems attached to the carboxamide nitrogen) significantly influence the antifungal spectrum and potency of the compounds. Modifications in this region can lead to improved activity against specific fungal pathogens.
Conclusion and Future Perspectives
The in vitro testing of pyrazole compounds continues to be a vital component of the discovery and development of new fungicides. The methodologies outlined in this guide provide a robust framework for obtaining reliable and comparable data on the antifungal efficacy of novel compounds. The comparative data presented herein demonstrates that newly synthesized pyrazole derivatives can exhibit antifungal activity comparable or even superior to existing commercial fungicides.[2][8]
Future research in this area will likely focus on:
-
Overcoming Fungicide Resistance: The development of novel pyrazole compounds with different binding modes or that are effective against resistant fungal strains is a high priority.
-
Broadening the Antifungal Spectrum: The design of pyrazole fungicides with activity against a wider range of phytopathogenic fungi is a continuous goal.
-
Improving Environmental and Toxicological Profiles: The development of fungicides with enhanced safety profiles for non-target organisms and the environment is crucial for sustainable agriculture.
By adhering to rigorous and standardized testing protocols and leveraging a deep understanding of structure-activity relationships, the scientific community can continue to innovate and develop the next generation of pyrazole-based fungicides to safeguard our global food supply.
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A Senior Application Scientist's Guide to Cross-Referencing NMR Data with Pyrazole Literature Values
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the arsenal of synthetic and medicinal chemists for the structural elucidation of organic molecules. For heterocyclic systems like pyrazoles—a core motif in numerous pharmaceuticals and agrochemicals—NMR provides a detailed electronic and stereochemical map of the molecule. However, the interpretation of this data is not always straightforward. The inherent tautomerism of N-unsubstituted pyrazoles and the significant influence of substituents on the chemical environment of the ring system necessitate a rigorous comparison of experimental data with established literature values. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to acquire high-quality NMR data for pyrazole derivatives and critically cross-reference it against the vast body of scientific literature. We will delve into the causality behind experimental choices, establish self-validating protocols, and provide the necessary tools to confidently confirm or challenge a proposed structure.
Part 1: Acquiring High-Fidelity Experimental NMR Data
Experimental Protocol: Sample Preparation & Acquisition
-
Sample Preparation :
-
Analyte Mass : For a standard high-field NMR spectrometer (400 MHz and above), aim for a sample concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[1]
-
Solvent Selection : The choice of deuterated solvent is critical.
-
Chloroform-d (CDCl₃) : A common, versatile, and inexpensive choice for many organic compounds.[2] The residual CHCl₃ peak at ~7.26 ppm serves as a convenient internal reference.[2] However, the acidic nature of the deuterium can broaden or cause the exchange of the N-H proton signal in N-unsubstituted pyrazoles, sometimes rendering it invisible.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆) : An excellent choice for observing labile protons like the pyrazole N-H. Its hydrogen-bond accepting nature slows down the proton exchange, resulting in a sharper, more easily identifiable N-H signal.[3][4][5] The residual DMSO-d₅ peak appears at ~2.50 ppm.
-
-
Procedure : Dissolve the pyrazole sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial before transferring it to a high-quality NMR tube.[1] Ensure all solid material is fully dissolved; suspended particles will degrade the spectral quality by broadening lines.[2]
-
Internal Standard : While residual solvent peaks are often used for calibration, for precise measurements, especially in quantitative NMR (qNMR), a dedicated internal standard like tetramethylsilane (TMS) is recommended.[1][6]
-
-
NMR Data Acquisition :
-
Instrumentation : All spectra should be acquired on a well-maintained FT-NMR spectrometer. Specify the instrument frequency (e.g., 400 MHz) for each spectrum, as this is standard practice.[7][8]
-
Locking and Shimming : The instrument must lock onto the deuterium signal of the solvent to maintain a stable magnetic field.[2] Following this, the magnetic field homogeneity must be optimized through a process called shimming. Automated shimming routines are highly effective for most samples.[9]
-
¹H NMR Acquisition Parameters :
-
Pulse Angle : A 30-45° pulse angle is often sufficient for routine spectra, allowing for a shorter relaxation delay. For quantitative analysis, a 90° pulse is required.
-
Relaxation Delay (d1) : For accurate integration, particularly in qNMR, a long relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest) is crucial.[10] For routine structural confirmation, 1-2 seconds is typically adequate.
-
Acquisition Time (AQ) : An acquisition time of at least 3-5 seconds is recommended to ensure good digital resolution.[10]
-
-
¹³C NMR Acquisition Parameters :
-
Technique : Standard acquisition involves proton broadband decoupling.
-
Number of Scans : Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from hundreds to thousands) is required to achieve a good signal-to-noise ratio.
-
-
Part 2: The Cross-Referencing Workflow
With high-quality experimental data in hand, the next step is a systematic comparison with literature values. This process is not merely about matching numbers but involves critical evaluation and understanding the factors that can influence chemical shifts.
Workflow for Data Comparison and Validation
The following diagram illustrates the logical flow from data acquisition to structural validation.
Caption: Workflow for NMR data cross-referencing.
Finding and Evaluating Literature Data
Authoritative sources are paramount. Prioritize peer-reviewed journals and established chemical databases.
-
Primary Literature : Journals from the American Chemical Society (ACS), Royal Society of Chemistry (RSC), and other reputable publishers are the gold standard.
-
Spectral Databases : Resources like SpectraBase[11][12][13], the Spectral Database for Organic Compounds (SDBS), and ChemicalBook[14][15][16] provide rapid access to spectral data. Always cross-verify with the original cited source if available.
-
Review Articles : Comprehensive reviews on pyrazole chemistry often tabulate NMR data for a wide range of derivatives and are an excellent starting point.[17]
When you find a literature spectrum, critically note the experimental conditions: the NMR frequency, and most importantly, the solvent used. A direct comparison is only valid if the conditions are identical.
Data Comparison: A Case Study with Pyrazole
Let's assume we have synthesized unsubstituted pyrazole and acquired its ¹H and ¹³C NMR spectra in both CDCl₃ and DMSO-d₆. We can now compare our hypothetical experimental data with values found in the literature.
| Position | Nucleus | Hypothetical Experimental δ (ppm) in CDCl₃ | Literature δ (ppm) in CDCl₃[12][18] | Hypothetical Experimental δ (ppm) in DMSO-d₆ | Literature δ (ppm) in DMSO-d₆[13] |
| H-1 (N-H) | ¹H | ~10-12 (broad) | ~12.7 (broad) | ~12.9 (sharp) | ~12.9 |
| H-3, H-5 | ¹H | 7.66 (d) | 7.65 | 7.98 (d) | 8.0 |
| H-4 | ¹H | 6.37 (t) | 6.36 | 6.30 (t) | 6.3 |
| C-3, C-5 | ¹³C | 134.7 | 134.7 | 135.2 | 135.2 |
| C-4 | ¹³C | 105.9 | 105.9 | 105.1 | 105.1 |
Analysis of the Data:
The excellent agreement between the hypothetical experimental data and the literature values provides strong evidence for the successful synthesis of pyrazole. The slight downfield shift of the ring protons in DMSO-d₆ compared to CDCl₃ is a classic example of a solvent effect, likely due to hydrogen bonding interactions with the solvent.[3][4][5]
Part 3: Understanding Discrepancies
Often, experimental values will not perfectly match the literature. This is not necessarily a cause for alarm but an opportunity for deeper analysis. Understanding the key factors that influence chemical shifts is a hallmark of an experienced scientist.
Key Influencing Factors
-
Solvent Effects : As seen above, the solvent can significantly perturb the electronic environment of the molecule.[3][4][5] Polar and hydrogen-bonding solvents can induce notable shifts, especially for protons and carbons near heteroatoms. Always report the solvent used for any NMR data.[7][19]
-
Concentration : For N-H pyrazoles, intermolecular hydrogen bonding can lead to the formation of dimers or higher-order aggregates. This can cause chemical shifts, particularly for the N-H and adjacent C-H protons, to vary with concentration.
-
Temperature : Temperature can affect conformational equilibria and the rates of chemical exchange processes, which in turn can alter the observed chemical shifts.
-
Substituent Effects : This is the most chemically informative factor. The electronic nature of substituents on the pyrazole ring dramatically alters the chemical shifts of the ring atoms.
Visualizing Substituent Effects
Electron-donating groups (EDGs) like -CH₃ or -OCH₃ will shield the ring protons and carbons, causing upfield shifts (lower ppm). Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CN will deshield the ring, causing downfield shifts (higher ppm).[20][21]
Caption: Influence of substituents on pyrazole NMR shifts.
For example, the ¹H NMR spectrum of 4-nitropyrazole shows its C3-H and C5-H signals significantly downfield (around 8.3-8.8 ppm in DMSO-d₆) compared to unsubstituted pyrazole (~8.0 ppm) due to the powerful electron-withdrawing effect of the nitro group.[15][22]
Conclusion
The process of cross-referencing experimental NMR data with literature values is a cornerstone of chemical research. It is a self-validating system that, when performed correctly, provides incontrovertible proof of a molecule's structure. This guide has outlined a robust methodology, beginning with the acquisition of high-fidelity data and moving through a critical, logic-driven comparison with authoritative sources. By understanding the causality behind experimental choices and the factors that influence NMR parameters, researchers can move beyond simple data matching to a deeper, more insightful level of structural analysis.
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University of Wisconsin-Madison. (n.d.). Chem 346 1H NMR Data Reporting Guide. Retrieved from [Link]
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Limbach, H.-H. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]
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Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
-
Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
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Journal of the Chemical Society of Pakistan. (2002). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Retrieved from [Link]
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SpectraBase. (n.d.). Pyrazole. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Retrieved from [Link]
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University of Cambridge, Department of Chemistry. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Molecules. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Nitro-3-pyrazolecarboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Bioisosteric Replacement of the Pyrazole Core: A Strategic Comparative Guide
Topic: Bioisosteric Replacement Studies on the Pyrazole Core Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Pyrazole Paradox
The pyrazole ring is a ubiquitous scaffold in medicinal chemistry, anchoring blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Crizotinib (ALK inhibitor). Its success stems from its ability to function as both a hydrogen bond donor (NH) and acceptor (N), its moderate lipophilicity (ClogP ~0.24), and its distinct planar geometry.
However, the pyrazole core often presents liabilities:
-
Metabolic Vulnerability: Susceptibility to N-glucuronidation or oxidation.
-
Toxicological Flags: Idiosyncratic toxicity associated with specific substitution patterns.
-
Intellectual Property (IP) Saturation: The "crowded" IP space necessitates scaffold hopping.
This guide objectively compares the performance of the pyrazole core against its primary bioisosteres—Isoxazoles, 1,2,3-Triazoles, and Imidazoles —providing experimental data to drive rational design decisions.
Decision Framework: Bioisosteric Selection Strategy
Before initiating synthesis, use this logic flow to select the optimal replacement based on the specific liability of your pyrazole lead.
Figure 1: Decision matrix for replacing the pyrazole scaffold based on lead liabilities.
Comparative Analysis: Performance Metrics
Scenario A: Pyrazole vs. Isoxazole (Kinase Inhibition)
Context: In kinase inhibitors, the pyrazole NH often forms a critical H-bond with the hinge region. Replacing it with an isoxazole (O-atom) removes the donor capability but retains the acceptor, significantly altering the electronic profile.
Case Study: RET Kinase Inhibitors
-
Objective: Improve selectivity over VEGFR2.
-
Result: The isoxazole analog maintained potency but altered the selectivity profile due to the loss of the NH donor.
| Metric | Pyrazole Core (Lead) | Isoxazole Bioisostere | Interpretation |
| IC50 (RET Kinase) | 45 nM | 61 nM | Comparable potency maintained. |
| Selectivity (RET/VEGFR2) | 15-fold | >50-fold | Isoxazole improved selectivity by reducing off-target H-bonding. |
| H-Bond Capacity | Donor + Acceptor | Acceptor Only | Critical for "Hinge Binder" design. |
| ClogP | 2.8 | 3.1 | Isoxazole is slightly more lipophilic. |
Scenario B: Pyrazole vs. 1,2,4-Triazole (CSNK2 Inhibition)
Context: Casein Kinase 2 (CSNK2) inhibitors. The goal was to improve binding affinity by introducing an additional nitrogen for water-mediated bridging.
Experimental Data:
| Compound ID | Core Scaffold | CSNK2A2 IC50 (nM) | Antiviral IC50 (nM) |
|---|---|---|---|
| Cmpd 14 | 1,2,4-Triazole | 2.5 | 110 |
| Cmpd 15 | 1,2,3-Triazole (5-yl) | 6.3 | 290 |
| Cmpd 16 | Pyrazole (Ref) | 12.0 | 450 |
-
Insight: The 1,2,4-triazole provided a superior vector for H-bonding compared to both the pyrazole and the 1,2,3-triazole, resulting in a 5-fold potency increase over the pyrazole parent.
Scenario C: Pyrazole vs. Imidazole (Metabolic Stability)
Context: Angiotensin II antagonists (Losartan analogs).[2]
-
Mechanism: Imidazole is significantly more basic (pKa ~7.[3]1) than pyrazole (pKa ~2.5).[3]
-
Outcome: While imidazole often yields higher potency due to stronger ionic interactions, it is frequently less metabolically stable (susceptible to CYP oxidation). Pyrazole replacements are often employed to reduce clearance while sacrificing minimal potency.
Experimental Protocols
Protocol 1: Parallel Synthesis of Pyrazole and Isoxazole Analogs
Objective: To synthesize matched molecular pairs for direct biological comparison.
Materials:
-
1,3-Diketone precursor (R1-CO-CH2-CO-R2)
-
Hydrazine monohydrate (for Pyrazole)
-
Hydroxylamine hydrochloride (for Isoxazole)
-
Ethanol (solvent)
-
Reflux condenser
Step-by-Step Workflow:
-
Preparation of 1,3-Diketone:
-
React ketone with ester using NaH in THF (Claisen condensation) to generate the requisite 1,3-diketone scaffold.
-
-
Divergent Cyclization:
-
Path A (Pyrazole): Dissolve 1,3-diketone (1.0 eq) in Ethanol. Add Hydrazine monohydrate (1.2 eq). Reflux for 2-4 hours.
-
Path B (Isoxazole): Dissolve 1,3-diketone (1.0 eq) in Ethanol. Add Hydroxylamine HCl (1.2 eq) and NaOAc (1.2 eq). Reflux for 4-6 hours.
-
-
Work-up & Purification:
-
Concentrate solvent in vacuo.
-
Extract with EtOAc/Water.
-
Critical Step: Regioisomers are common in isoxazole synthesis. Separate 3,5-disubstituted isomers using Flash Chromatography (Hexane/EtOAc gradient).
-
-
Validation:
-
Confirm structure via 1H-NMR. Pyrazole will show a broad NH singlet (unless N-alkylated), whereas Isoxazole will lack this signal.
-
Protocol 2: Metabolic Stability Assessment (Microsomal Stability)
Objective: To quantify the stability advantage of the bioisostere.
-
Incubation:
-
Prepare 1 µM test compound (Pyrazole vs. Bioisostere) in phosphate buffer (pH 7.4).
-
Add Human Liver Microsomes (0.5 mg/mL protein).
-
Initiate reaction with NADPH-generating system.
-
-
Sampling:
-
Aliquot samples at t = 0, 15, 30, and 60 mins.
-
Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 10 min).
-
Analyze supernatant via LC-MS/MS.
-
-
Calculation:
-
Plot ln(% remaining) vs. time.
-
Calculate intrinsic clearance (
) using the elimination rate constant ( ). -
Success Metric: A >2-fold decrease in
indicates a successful bioisosteric replacement.
-
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent synthesis from a common precursor, ensuring a controlled comparison of the scaffolds.
Figure 2: Divergent synthetic pathway for generating matched molecular pairs.
Expert Commentary & Causality
Why do these replacements work?
-
Electronic "Fine-Tuning": Replacing a pyrazole with an isoxazole increases the electronegativity of the heteroatom (N vs O). This reduces the electron density of the aromatic ring, which can strengthen
-stacking interactions with phenylalanine residues in the binding pocket (e.g., in Kinase P-loops). -
Solvation & Permeability: 1,2,3-Triazoles are often used to replace pyrazoles when aqueous solubility is a limiting factor. The extra nitrogen atom increases polarity without introducing a basic center that might become protonated at physiological pH, thus maintaining membrane permeability (passive diffusion).
-
Conformational Restriction: In the case of Celecoxib analogs, replacing the pyrazole with a non-aromatic pyrazoline (dihydropyrazole) disrupts the planarity of the molecule. As seen in PDE5 inhibitor studies, this loss of planarity (Csp3 character) often leads to a significant drop in potency (IC50 shift from 8.4 µM to >30 µM), confirming that the flat, aromatic architecture of pyrazole is essential for intercalation into the active site.
References
-
PharmaBlock. (2025). Pyrazoles in Drug Discovery: Bioisosteres for Phenol and Arenes.[2][3][4] Retrieved from
-
National Institutes of Health (NIH). (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[5] Retrieved from
-
BenchChem. (2025).[1][6] A Head-to-Head Battle of Isomers: 1,2,3-Triazole vs. 1,2,4-Triazole as Bioisosteres. Retrieved from
-
Journal of Medicinal Chemistry. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of SR141716A (Rimonabant).[7] Retrieved from
-
MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Retrieved from
Sources
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- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-(difluoromethyl)-5-methyl-1H-pyrazole: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed protocol for the proper disposal of 3-(difluoromethyl)-5-methyl-1H-pyrazole, ensuring the safety of your team and the protection of our environment. The procedures outlined here are grounded in established safety principles for pyrazole derivatives and fluorinated compounds, emphasizing a conservative approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Hazard Identification and Risk Assessment: Understanding the Compound
Inferred Hazard Profile:
| Hazard Classification | Potential Effect | Source of Inference |
| Acute Oral Toxicity | Harmful if swallowed | [4] |
| Skin Corrosion/Irritation | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation | [5] |
Given these potential hazards, it is imperative to handle 3-(difluoromethyl)-5-methyl-1H-pyrazole with the appropriate personal protective equipment (PPE) and within a controlled laboratory environment.
Personal Protective Equipment (PPE) and Handling
Before handling 3-(difluoromethyl)-5-methyl-1H-pyrazole, ensure that you are equipped with the following PPE to minimize exposure:
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing should be worn to minimize the risk of skin exposure.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[6]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[2]
Spill Management Protocol
In the event of a spill, prompt and safe cleanup is crucial.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[7]
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[2] For liquid spills, use an inert absorbent material to contain the substance.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous waste.
Waste Disposal Procedures
The disposal of 3-(difluoromethyl)-5-methyl-1H-pyrazole requires a multi-step approach that prioritizes safety and regulatory compliance. The core principle is that all waste containing this compound must be treated as hazardous waste and managed by a licensed disposal contractor.[8]
Waste Segregation and Collection:
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste, such as reaction residues or contaminated solvents, in a separate, compatible, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[7][9]
Disposal Pathway Decision Tree:
Caption: Waste Disposal Workflow for 3-(difluoromethyl)-5-methyl-1H-pyrazole.
Rationale for Professional Disposal:
Due to the presence of the difluoromethyl group, this compound falls under the umbrella of fluorinated organic compounds. The U.S. Environmental Protection Agency (EPA) has issued guidance on the disposal of such substances, highlighting the challenges they present due to their persistence in the environment.[3] While thermal treatment (incineration), landfilling, and underground injection are recognized as potential disposal methods, there are uncertainties regarding their effectiveness in completely destroying these compounds and preventing the release of harmful byproducts.[10][11] Therefore, entrusting the disposal to a specialized and licensed hazardous waste contractor is the most responsible and compliant approach.[1]
Regulatory Considerations
While the EPA does not currently classify per- and polyfluoroalkyl substances (PFAS) as hazardous waste under the Resource Conservation and Recovery Act (RCRA) at the federal level, state and local regulations may be more stringent.[12] It is the responsibility of the waste generator to ensure compliance with all applicable regulations. Always consult with your institution's EHS department for guidance specific to your location.
Conclusion
The proper disposal of 3-(difluoromethyl)-5-methyl-1H-pyrazole is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper handling, and compliant waste management, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity.
References
- Benchchem. Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- TCI Chemicals. SAFETY DATA SHEET.
- Clark Hill. EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products.
- U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams.
- U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.
- Fisher Scientific. SAFETY DATA SHEET.
- Cole-Parmer. Material Safety Data Sheet.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-(difluoromethyl)-1H-pyrazole.
- PubChem. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
- Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals.
Sources
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- 4. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | C6H7F2N3O | CID 46928351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. clarkhill.com [clarkhill.com]
- 11. epa.gov [epa.gov]
- 12. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
Personal Protective Equipment (PPE) & Handling Guide: 3-(Difluoromethyl)-5-methyl-1H-pyrazole
Executive Summary & Chemical Context
3-(Difluoromethyl)-5-methyl-1H-pyrazole is a critical fluorinated building block used extensively in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical scaffolds. The difluoromethyl (
While this compound is chemically stable under standard laboratory conditions, it poses specific risks regarding respiratory irritation and ocular damage . Furthermore, its handling often involves solvation in aggressive organic media (DCM, DMF), which compromises standard PPE barriers. This guide prioritizes a solvent-aware PPE strategy .
Hazard Profile (GHS Classification)
Based on standard safety data for fluorinated pyrazole derivatives.
| Hazard Category | GHS Code | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | Warning |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | Warning |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4] | Warning |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][3][5] | Warning |
Strategic PPE Selection Matrix
The "Solvent-Carrier" Principle
Scientist's Note: The solid pyrazole does not passively permeate intact nitrile gloves. However, danger arises during solubilization. If dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF), the solvent acts as a vehicle, penetrating standard nitrile gloves in <2 minutes and carrying the fluorinated compound into the skin.
PPE Specifications[3][7][8][9][10]
| Protection Zone | Standard Operation (Solid Handling) | High-Risk Operation (Solution/Synthesis) | Technical Rationale |
| Hand Protection | Nitrile (Disposable) Min Thickness: 0.11 mm (4-5 mil)Standard: EN 374 / ASTM D6319 | Laminate / Barrier Gloves (e.g., Silver Shield® or 8-mil Nitrile double-glove)Required if solvent is DCM, THF, or DMF. | Standard nitrile degrades rapidly in halogenated solvents. Laminate films provide broad chemical resistance. |
| Respiratory | N95 / FFP2 Mask Context: Weighing outside a hood (discouraged). | Half-Face Respirator Cartridge: Organic Vapor (OV) + P100Context: Large scale synthesis or spill cleanup. | The |
| Eye/Face | Safety Glasses With side shields (ANSI Z87.1). | Chemical Splash Goggles Required during reflux or pressurized transfer. | Pyrazoles are crystalline irritants; dust entry into the eye causes severe mechanical and chemical abrasion. |
| Body | Lab Coat (Cotton/Poly) Long sleeves, buttoned. | Chemical Apron (Tyvek/Rubber) For >100g handling. | Prevents dust accumulation on street clothes. |
Decision Logic & Workflows
Logic Diagram: PPE Selection
This decision tree ensures you select the correct glove material based on the state of the chemical.
Figure 1: PPE Selection Logic. Note that for aggressive solvents (DCM/DMF), standard nitrile gloves offer insufficient protection against permeation.
Operational Protocols
A. Weighing & Transfer (Solid)
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Station.
-
Static Management: Fluorinated pyrazoles can be static-prone. Use an anti-static gun or polonium strip if the powder "flies."
-
Technique:
-
Pre-weigh the receiving flask with solvent (if applicable) to minimize open-air time.
-
Use a disposable spatula.
-
Self-Validation: After removing gloves, wash hands immediately. If a bitter taste is detected later (common with pyrazoles), your glove removal technique was flawed.
-
B. Reaction Setup (Synthesis)
-
Temperature Control: Ensure the reaction vessel is vented. While the pyrazole is stable, reactions involving the
group often liberate heat or gas (e.g., HCl if using acid chlorides). -
Combustion Risk: In the event of a fire, fluorinated compounds decompose to release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) .
-
Action: Do not fight large fires without SCBA (Self-Contained Breathing Apparatus).
-
Emergency Response & Disposal
Spill Response Workflow
Scenario: 5g bottle dropped, powder dispersed on floor.
Figure 2: Dry Spill Response Protocol. Wetting the powder is crucial to prevent airborne dust generation.
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes .[2][6] Hold eyelids apart. The mechanical irritation from crystals can damage the cornea.
-
Skin Contact: Wash with soap and water.[1][2][4][6] Do not use ethanol to wash skin; it increases the solubility and absorption of the pyrazole.
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (indicative of H335 severe irritation).
Waste Disposal[2][3]
-
Classification: Halogenated Organic Waste.
-
Protocol: Do not mix with acid waste streams.
-
Labeling: Must explicitly state "Contains Fluorine" to alert downstream waste handlers (incineration of fluorinated compounds requires specific scrubbers to capture HF).
References
-
PubChem. (n.d.). Compound Summary: Pyrazole Derivatives and GHS Classification. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Analogous Structure Safety Data). Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
